Irigenin fights cancer by halting cell proliferation, inducing cell death (apoptosis), and inhibiting metastasis through multiple molecular pathways. Key mechanisms and experimental evidence are summarized below.
| Cancer Type | Cell Lines/Models Used | Key Findings & Mechanisms | Signaling Pathways Involved |
|---|---|---|---|
| Glioblastoma (GBM) | DBTRG, C6 (in vitro); GBM xenograft mice (in vivo) [1] | Inhibited proliferation, induced G2/M cell cycle arrest, promoted apoptosis, suppressed migration [1] | YAP/β-catenin signaling inhibited [1] |
| Lung Cancer | A549, NCI-H522 [2] | Inhibited migration and invasion; suppressed Fibronectin-EDA-induced metastasis [2] | Selective blockade of EDA binding to α9β1/α4β1 integrins [2] |
| Gastric Cancer | AGS cells [3] [4] | Induced Fas-mediated extrinsic apoptosis [3] [4] | PI3K/AKT signaling inhibited [3] [4] |
| Colon Cancer | Caco-2 cells [3] [4] | Suppressed proliferation [3] [4] | ERK/MAPK signaling downregulated [3] [4] |
| Osteoarthritis (OA) | Primary chondrocytes (in vitro); OA rat model (in vivo) [5] | Restored matrix homeostasis, suppressed inflammation and apoptosis [5] | Nrf2/HO-1 pathway activated [5] |
The anticancer mechanisms involve several signaling pathways, which can be visualized as follows:
Summary of this compound's multifaceted mechanisms of action across different disease models.
For researchers looking to replicate or build upon these findings, here is a summary of detailed methodologies from key studies.
| Study Focus | Cell Lines / Models | Key Assays & Techniques |
|---|
| Anti-H. pylori & Anti-inflammatory [6] | H. pylori ATCC 700392; RAW 264.7 macrophage cell line | Anti-H. pylori Activity: MTT assay [6] COX Inhibition: Colorimetric COX inhibitor screening assay kit [6] Nitric Oxide (NO) Inhibition: Griess reagent [6] | | Glioblastoma (in vitro) [1] | DBTRG, C6 GBM cell lines; Astrocytes (normal control) | Cell Viability: CCK-8 assay [1] Clonogenicity: Colony formation assay [1] Proliferation Marker: Immunofluorescence for Phospho-Histone H3 (PH3) [1] Cell Cycle: Flow cytometry with PI staining [1] Apoptosis: Western blot for apoptosis-related proteins [1] Migration: Wound healing/Cell motility assay [1] | | Glioblastoma (in vivo) [1] | GBM xenograft mouse model | Therapeutic Evaluation: Regular injections of this compound; Tumor volume measurement [1] Pathway Analysis: Immunohistochemistry/ Western blot of YAP and β-catenin pathway molecules in tumor tissues [1] | | Osteoarthritis (in vitro) [5] | Primary chondrocytes (Oxidative stress: 400 µM H₂O₂) | Cell Viability/Toxicity: CCK-8 kit; Calcein/PI Live-Dead staining [5] Matrix Homeostasis & Inflammation: Western Blot, RT-qPCR, Immunofluorescence (IF) for COL2, MMP13, iNOS, COX2 [5] Apoptosis: Western Blot (Cleaved Caspase-3, BAX, BCL2); Flow Cytometry (Annexin V/PI); TUNEL Assay [5] Oxidative Stress & Pathway: Molecular Docking (Keap1/Nrf2); ROS (DCFH-DA kit); IF for Nrf2 nuclear translocation; Nrf2 inhibition with ML385 [5] | | Osteoarthritis (in vivo) [5] | OA rat model | Therapeutic Evaluation: Regular this compound injections [5] Outcome Assessment: Micro-CT; Histological staining (Safranin O/Fast Green); Immunohistochemistry [5] | | Lung Cancer Metastasis [2] | A549, NCI-H522 (Constitutively express EDA-FN) | In-silico Screening: Molecular docking against EDA (PDB ID: 1J8K); ADME property prediction [2] Cytotoxicity/Anti-proliferation: MTT assay [2] Migration & Invasion: Wound healing assay; Transwell invasion assay [2] Mechanism: EDA knock-in and knockdown studies [2] |
The experimental workflow for validating this compound's effects, particularly in osteoarthritis, can be summarized as:
Generalized experimental workflow for validating this compound's effects, based on protocols from multiple studies [5] [1] [2].
This compound shows promising characteristics for drug development. A molecular docking study revealed that this compound binds to the C-C loop of Fibronectin's EDA domain with a high affinity (ΔG = -10.04 kcal/mol), suggesting its potential as a selective metastasis inhibitor [2]. It also complies with Lipinski's Rule of Five, indicating a high probability of good oral bioavailability [2].
Furthermore, this compound has demonstrated selective antibacterial activity against Helicobacter pylori, a major risk factor for gastric cancer, by selectively inhibiting the bacterial enzyme HpIMPDH with low activity against the human equivalent [6]. It also exhibited significant anti-inflammatory effects by inhibiting COX-2 more than COX-1, a desirable profile for reducing inflammation with fewer gastric side effects [6].
Irigenin is an O-methylated isoflavone found in various plants. The table below lists its primary natural sources and basic chemical information.
| Source Plant | Plant Part | Reference / Isolation Context |
|---|---|---|
| Belamcanda chinensis (Leopard Lily) | Rhizomes | [1] [2] [3] |
| Iris kemaonensis | Rhizomes | [1] |
| Iris confusa | Rhizomes | [4] |
| Iris germanica | Rhizomes | [5] |
| Iris domestica | Not Specified | [5] |
| Iris kashmiriana | Not Specified | [6] |
| Property | Description |
|---|---|
| IUPAC Name | 5,7-Dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-4H-1-benzopyran-4-one [1] |
| Chemical Formula | C18H16O8 [1] [5] |
| Molar Mass | 360.31 g/mol [1] [7] |
| CAS Registry Number | 548-76-5 [5] [7] |
Extraction efficiency is highly dependent on the solvent polarity, as this compound and related isoflavones are poorly soluble in water [2].
A comprehensive study on Belamcanda chinensis established a clear workflow and demonstrated significant differences between extraction solvents [2]. The process involves sample preparation, extraction, and chemical profiling via HPLC with multivariate analysis.
Figure 1. Experimental workflow for this compound extraction and analysis
The choice of solvent creates distinct chemical profiles. A comparison of key parameters is below:
| Parameter | Aqueous Extract | Ethanol Extract |
|---|---|---|
| Overall Chemical Profile | Distinctly different from ethanol extracts [2]. | Distinctly different from aqueous extracts [2]. |
| Yield of Principal Isoflavones | Lower [2]. | Higher [2]. |
| Recommended for Efficacy | Not recommended due to poor solubility and lower yield of active compounds [2]. | Recommended for higher bioavailability and efficacy [2]. |
For obtaining pure this compound from a complex plant extract, the following protocol can be used based on the isolation from Iris confusa [4]:
The significant effort in optimizing this compound extraction is driven by its promising and diverse bioactivities, which are summarized below.
| Pharmacological Activity | Proposed Mechanism of Action | Key Findings / Experimental Models |
|---|---|---|
| Anticancer | ||
| - Anti-metastatic (Lung Ca.) | Binds C-C loop of Fibronectin EDA, blocking α9β1/α4β1 integrin interaction [6] [7]. | Inhibited migration & invasion of A549/NCI-H522 cells (IC₅₀: ~60 µM); in silico ΔG: -10.04 kcal/mol [6]. |
| - Glioblastoma | Suppresses YAP/β-catenin signaling [8]. | Induced G2/M arrest & apoptosis; inhibited proliferation & migration in DBTRG, C6 cells (IC₅₀: ~50 µM) [8]. |
| - Gastric Cancer | Sensitizes to TRAIL-induced apoptosis [7]. | Increased pro-apoptotic molecules [7]. |
| Anti-Helicobacter pylori | Inhibits H. pylori inosine-5'-monophosphate dehydrogenase (HpIMPDH) [4]. | MIC of polar fraction: 62.50 µg/mL; this compound IC₅₀ vs. HpIMPDH: 2.07 µM (selective over human) [4]. |
| Anti-inflammatory & Antioxidant | Activates Nrf2/HO-1 pathway [9]. | Reduced IL-6, TNF-α, COX-2; alleviated osteoarthritis in rat model [9]. |
| Cardioprotective | Upregulates miR-425, inhibiting RIPK1 [3]. | Alleviated apoptosis, oxidative stress, and inflammation in doxorubicin-induced cardiotoxicity models [3]. |
Belamcanda chinensis (L.) DC., commonly known as She-gan in Traditional Chinese Medicine, is a perennial herbaceous plant belonging to the Iridaceae family that has been extensively used in various Chinese medicinal formulations for treating respiratory conditions like cough and pharyngitis. The rhizomes of B. chinensis contain numerous biologically active compounds, with isoflavonoids representing a particularly important class of phytoconstituents responsible for its therapeutic effects. Among these isoflavonoids, Irigenin (an O-methylated isoflavone) has emerged as a lead compound with significant potential for drug development due to its diverse pharmacological activities. The chemical structure of this compound features a 3-phenylchroman skeleton characteristic of isoflavones, with specific methoxy and hydroxy substitutions that contribute to its biological activity and stability.
Iris tectorum Maxim, another plant from the same Iridaceae family often confused with B. chinensis in herbal markets, also contains this compound but in different proportions along with other isoflavones. Recent metabolomics studies utilizing UHPLC-HRMS/MS have revealed significant chemical profile differences between these two species, with B. chinensis typically exhibiting higher abundance of this compound, which contributes to its superior anticancer effects compared to I. tectorum [1]. This chemical distinction underscores the importance of proper species identification in herbal product quality control and pharmacological research. The structural characteristics of this compound, including its specific hydroxylation pattern and methoxy groups, make it a promising scaffold for medicinal chemistry optimization in drug discovery programs.
The initial processing of Belamcanda chinensis rhizomes involves several critical steps to ensure the quality and potency of the final extract. Harvesting is typically conducted during pre-fall or early autumn when the bioactive compound concentration peaks, with preference given to plants at least three years old. Post-harvest, the roots undergo meticulous cleaning and drying using either natural air drying in ventilated areas away from direct sunlight or artificial methods like dehydrators set at appropriate temperatures to preserve the integrity of heat-sensitive compounds. The dried material is then ground into fine powder using industrial equipment such as hammer mills or pulverizers, with careful temperature control to prevent degradation of bioactive components [2].
For this compound extraction, several advanced techniques have been developed and optimized:
Following extraction, purification is essential to remove impurities and isolate the target compounds. This typically involves a combination of filtration, centrifugation, and adsorption techniques using materials like activated carbon or silica gel. For final purification, preparative HPLC with isocratic elution (e.g., 45% methanol) has been successfully employed to obtain this compound of pharmaceutical grade [3].
Advanced analytical techniques have been established for quality control and quantification:
Table 1: Extraction and Purification Methods for this compound
| Method | Solvent System/Conditions | Yield/Purity | Key Advantages |
|---|---|---|---|
| Solvent Extraction | 70% ethanol, ultrasonication 60 min | Varies by starting material | Simple, scalable, cost-effective |
| HSCCC | Step 1: n-hexane-ethyl acetate-2-propanol-methanol-water (5:6:2:3.5:6, v/v) Step 2: ethyl acetate-methanol-water (10:2:9, v/v) | 141.8 mg, 95.8% purity from crude extract | High purity, no solid support, minimal compound loss | | Supercritical Fluid Extraction | CO₂ under specific temperature and pressure | Dependent on parameters | No solvent residues, suitable for heat-sensitive compounds | | Preparative HPLC | 45% methanol isocratic | High purity (>95%) | Excellent separation, precise collection |
This compound demonstrates potent anti-inflammatory effects through multiple mechanisms, primarily by modulating key inflammatory mediators and signaling pathways. In lipopolysaccharide (LPS)-induced murine macrophage RAW 264.7 cells, this compound concentration-dependently inhibited the production of nitric oxide (NO) and prostaglandin E₂ (PGE₂), with parallel suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) at both protein and mRNA expression levels. This effect was mediated through suppression of NF-κB activation, as evidenced by decreased nuclear factor-kappaB (NF-κB) binding activity in electrophoretic mobility shift assays (EMSA) and reduced p65 protein levels in the nucleus [4]. The anti-inflammatory activity of this compound has particular therapeutic relevance for Helicobacter pylori management, as it demonstrated significant COX-2 inhibitory activity (IC₅₀ of 47.90 ± 1.50 µg/mL) with a favorable selectivity index (SI of 2.34) compared to COX-1, suggesting a potentially improved gastrointestinal safety profile compared to non-selective NSAIDs [5].
In models of acute lung injury (ALI), this compound treatment effectively attenuated pulmonary inflammation by inactivating the mitogen-activated protein kinase (MAPK) signaling pathway. In vivo studies showed that this compound reduced pathological changes, lung Wet/Dry weight ratio, total protein content in bronchoalveolar lavage fluid (BALF), and decreased production of inflammatory cytokines including TNF-α, IL-1β, IL-6, and IL-18, while also inhibiting neutrophil infiltration [6]. Network pharmacology approaches identified EGFR, HRAS, AKT1, SRC, and HSP90AA1 as potential key targets of this compound in ALI, with Gene Ontology and KEGG enrichment analyses confirming its effects on inflammatory response, cytokine production, and cell death regulation primarily through MAPK signaling pathway modulation [6].
This compound exhibits multifaceted anti-cancer properties through various mechanisms depending on cancer type. In gastric cancer research, this compound demonstrated a significant sensitization effect on TRAIL-induced apoptosis. In TRAIL-resistant gastric cancer cells, combined treatment with this compound and TRAIL markedly potentiated apoptosis both in vitro and in vivo through enhanced activation of caspase-8/-9/-3 and PARP, upregulation of FADD, DR5 and Bax, and downregulation of cFLIP, Bcl-2 and Survivin. This sensitization effect was associated with ROS production, suggesting reactive oxygen species play a mediating role in this process [7].
In glioblastoma (GBM), this compound inhibited proliferation through suppression of YAP/β-catenin signaling. Treatment with this compound (IC₅₀ ≈ 50 μM) arrested the cell cycle at G2/M phase by decreasing Cyclin B1 expression and induced apoptosis in GBM cells. Additionally, this compound inhibited migration of GBM cells, with overexpression of YAP partially restoring the anti-tumor effects, confirming the crucial role of YAP/β-catenin pathway in its mechanism [8]. For lung cancer, this compound targeted the C-C loop of Fibronectin Extra Domain A (EDA), which normally promotes metastatic capacity through α9β1 integrin engagement. By binding to key residues (LEU46, PHE47, PRO48, GLU58, LEU59, and GLN60) in the C-C loop of EDA, this compound inhibited migration and invasion of lung carcinoma cells, effectively blocking EDA-induced metastatic progression [9].
Table 2: Anti-Cancer Effects of this compound Across Different Cancer Types
| Cancer Type | Experimental Models | Key Mechanisms | Effective Concentrations/IC₅₀ |
|---|---|---|---|
| Gastric Cancer | NCI-N87, SGC-7901, BGC-823, MGC-803 cell lines; in vivo xenograft | Sensitizes TRAIL-induced apoptosis via ROS-mediated caspase activation; ↑DR5, FADD, Bax; ↓cFLIP, Bcl-2, Survivin | Dose-dependent: 10-50 μM for sensitization [7] |
| Glioblastoma | DBTRG, C6 cell lines; in vivo xenograft | Suppresses YAP/β-catenin signaling; G2/M cell cycle arrest (↓Cyclin B1); induces apoptosis; inhibits migration | IC₅₀ ≈ 50 μM; 40-50 μM in functional assays [8] |
| Lung Cancer | A549, NCI-H522 cell lines | Binds C-C loop of EDA domain in Fibronectin (ΔG = -10.04 Kcal/mol); inhibits α9β1 integrin-mediated signaling; suppresses migration/invasion | IC₅₀ = 58 μM (A549), 61 μM (NCI-H522) [9] |
| Colon Cancer | Coca-2 cell line | Downregulates ERK/MAPK signaling pathway; reduces p-P38 and p-ERK expression | Varies by study [10] |
Beyond anti-inflammatory and anti-cancer effects, this compound exhibits other valuable pharmacological properties. It demonstrates significant antioxidant capacity through free radical scavenging activities, contributing to its overall therapeutic potential. Additionally, this compound has shown hepatoprotective effects in various models, though interestingly, Iris tectorum (which contains lower this compound levels but higher tectoridin) demonstrated stronger hepatoprotective activity than B. chinensis in comparative studies [1]. The compound also exhibits anti-diabetic potential through mechanisms that may involve modulation of glucose metabolism and insulin sensitivity, though these effects require further investigation to fully elucidate the underlying molecular pathways [10].
Protocol for Evaluating NO and PGE₂ Production in Macrophages:
Western Blot Analysis for iNOS and COX-2 Expression:
Protocol for TRAIL Sensitization in Gastric Cancer Cells:
Protocol for Migration and Invasion Assays:
This compound exerts its diverse pharmacological effects through modulation of multiple critical signaling pathways in different disease contexts. The NF-κB pathway represents a key anti-inflammatory mechanism, where this compound inhibits LPS-induced activation by preventing IκB degradation and subsequent nuclear translocation of the p65 subunit, thereby reducing expression of pro-inflammatory mediators like iNOS and COX-2 [4]. In acute lung injury models, this compound primarily targets the MAPK signaling cascade, effectively reducing phosphorylation of p38, JNK, and ERK proteins, which leads to diminished production of TNF-α, IL-1β, IL-6, and IL-18, and ultimately attenuated neutrophil infiltration and pulmonary inflammation [6].
In cancer systems, this compound demonstrates multi-target mechanisms depending on the cancer type. For glioblastoma treatment, this compound suppresses the YAP/β-catenin signaling axis, decreasing YAP expression and nuclear localization while inhibiting β-catenin-mediated transcriptional activity, resulting in cell cycle arrest at G2/M phase and enhanced apoptosis [8]. Regarding anti-metastatic effects in lung cancer, this compound specifically binds to the C-C loop region of Fibronectin's EDA domain, disrupting its interaction with α9β1 integrins and consequently inhibiting epithelial-mesenchymal transition (EMT) and metastatic progression [9]. Additionally, this compound sensitizes TRAIL-resistant gastric cancer cells through enhancement of death receptor-mediated apoptosis, upregulating DR5 expression while simultaneously modulating Bcl-2 family proteins and inhibitor of apoptosis proteins (IAPs) like Survivin [7].
Diagram 1: Comprehensive signaling pathways modulated by this compound showing key molecular targets in inflammatory and cancer pathways. The diagram illustrates how this compound (yellow node) interacts with multiple signaling components, with red arrows indicating inhibition and blue arrows indicating activation or progression of biological processes.
Diagram 2: Detailed mechanism of this compound-mediated sensitization of TRAIL-induced apoptosis in cancer cells. The diagram highlights how this compound (yellow node) enhances extrinsic and intrinsic apoptosis pathways through modulation of key regulatory proteins, with red arrows indicating inhibition and blue arrows indicating activation or progression.
Despite the promising pharmacological profile of this compound, several significant research gaps need to be addressed to advance its therapeutic development. Currently, there is insufficient data regarding its ADMET properties (absorption, distribution, metabolism, excretion, and toxicity), which are crucial for drug candidate evaluation. Specifically, detailed pharmacokinetic studies examining this compound's oral bioavailability, tissue distribution, metabolic pathways, and elimination profiles are notably lacking in the literature [10]. Additionally, while this compound shows excellent efficacy in various cell culture and animal models, its blood-brain barrier permeability remains largely uncharacterized, despite demonstrated effects against glioblastoma [8].
The structure-activity relationship (SAR) of this compound analogs also represents an underinvestigated area that offers significant potential for medicinal chemistry optimization. Systematic modification of this compound's hydroxyl and methoxy groups could yield derivatives with improved potency, selectivity, and drug-like properties. Furthermore, research should explore this compound's potential in combination therapies with existing chemotherapeutic agents, building on its demonstrated ability to sensitize resistant cancer cells to TRAIL-induced apoptosis [7]. Such combination strategies could potentially lower required doses of individual drugs while enhancing therapeutic efficacy and reducing side effects.
From a technical perspective, future studies should prioritize:
For a compound like irigenin, a comprehensive Absorption, Distribution, Metabolism, and Excretion (ADME) study is essential. The following diagram outlines the core workflow for such an investigation, from initial assessment to data analysis.
A workflow for the systematic investigation of this compound's ADME properties.
To put the above workflow into practice, here are detailed methodologies for core experiments and guidance on interpreting the resulting data.
Caco-2 Cell Permeability Assay
Plasma Protein Binding (Ultrafiltration)
% Bound = [(C_plasma - C_filtrate) / C_plasma] * 100.The table below outlines key parameters you would aim to derive from these experiments and how to interpret them for your this compound study.
| Parameter | Experimental Model | Interpretation & Impact on this compound Profile |
|---|---|---|
| Papp (×10⁻⁶ cm/s) | Caco-2 Assay | A high Papp (>10) suggests good passive diffusion and high absorption potential. A low value indicates poor permeability. |
| Efflux Ratio | Caco-2 (B-A / A-B) | A ratio significantly >2 suggests this compound is an efflux transporter substrate (e.g., by P-gp), which can limit its oral bioavailability. |
| Fraction Unbound (fu) | Plasma Protein Binding | A low fu indicates high plasma protein binding, which can restrict tissue distribution and reduce pharmacological activity. |
| Volume of Distribution (Vd) | In Vivo PK Study | A large Vd suggests extensive distribution into tissues beyond the bloodstream. A small Vd indicates confinement to plasma. |
Research using human liver microsomes (HLMs) has shown that irigenin undergoes direct phase II metabolism via glucuronidation, bypassing phase I reactions [1]. This process is primarily catalyzed by two enzymes:
The table below summarizes the key metabolites and the enzymes involved:
| Metabolite Designation | Metabolic Reaction | Catalyzing UGT Isoforms | Key Experimental Findings |
|---|---|---|---|
| M1 | Glucuronidation | UGT1A1 (primary) | Metabolite M1 was mostly produced by UGT1A1 [1]. |
| M2 | Glucuronidation | UGT1A9 (primary) | Metabolite M2 was mostly produced by UGT1A9 [1]. |
The following diagram outlines the key experimental steps used to identify and characterize this compound's metabolites in vitro [1]:
The specific methodologies for the key steps are as follows:
Metabolite Detection and Identification: this compound was incubated with HLMs in the presence of UDPGA. The metabolites were separated and detected using High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS). Two metabolites (M1 and M2) were identified, both with a molecular ion ([M+H]+) at m/z 537.12, which is 176 Da higher than the this compound aglycone, confirming the addition of a glucuronide group [1].
Metabolite Quantification: Since the glucuronide metabolites were not commercially available, their concentrations were determined using a response factor method. This approach calculates the ratio of the peak area of the parent drug (obtained after hydrolysis of the glucuronide) to the peak area of the glucuronide itself. The response factors for this compound to M1 and M2 were determined to be 0.87 and 0.90, respectively [1].
Enzyme Phenotyping: To identify the specific UGT enzymes responsible, experiments were performed using chemical inhibitors of various UGTs and recombinant human UGT enzymes. The results from these studies pinpointed UGT1A1 and UGT1A9 as the primary isoforms metabolizing this compound in the liver [1].
Based on standard metabolic pathways and the available data, here is a potential approach to investigate this compound's phase I metabolism:
Recent studies elucidate irigenin's Phase I metabolic characteristics in Human Liver Microsomes (HLMs) and the specific Cytochrome P450 (CYP) enzymes involved.
The table below summarizes the key quantitative findings from enzyme kinetic analyses:
| Kinetic Parameter | Value in HLMs | Value with Recombinant CYP2C19 | Key Metabolite Identified |
|---|---|---|---|
| Kinetics Model | Michaelis-Menten [1] | Michaelis-Menten [1] | Demethylated this compound [1] |
| ( K_m ) (µM) | 31.17 ± 3.62 [1] | 20.13 ± 2.79 [1] | - |
| ( V_{max} ) (pmol/min/mg protein) | 892.47 ± 33.51 [1] | 837.15 ± 29.46 (pmol/min/pmol P450) [1] | - |
| ( CL_{int} ) (( V_{max}/K_m )) | 28.62 [1] | 41.58 [1] | - |
Primary CYP Enzymes Involved:
The following diagram outlines the key steps for assessing this compound's Phase I metabolic stability, based on the cited research [1]:
Key Experimental Conditions:
For a complete ADME profile, it is crucial to consider Phase II metabolism.
When evaluating this compound's metabolic stability, please note:
Irigenin, an O-methylated isoflavone, and its glycoside form, iridin, are natural compounds extracted from plants of the Iris family [1] [2]. Their anti-cancer effects are primarily mediated through the induction of apoptosis via multiple pathways.
The following diagram illustrates the two main apoptotic pathways and the key signaling pathways influenced by this compound:
Research indicates that this compound promotes cell death by targeting specific molecular pathways. The table below summarizes its known effects across different cancer types.
| Cancer Type | Proposed Mechanism of Action | Key Molecular Effects | Experimental Model |
|---|---|---|---|
| Gastric Cancer [1] | Induces Fas-mediated extrinsic apoptosis; inhibits PI3K/AKT signaling. | ↓ p-PI3K, ↓ p-AKT; G2/M phase cell cycle arrest; ↑ Fas receptor. | In vitro (AGS cell line). |
| Breast Cancer [1] [2] | Modulates apoptosis and signaling pathways (details under investigation). | Effects on PI3K/AKT, MAPK, Wnt, and JAK/STAT pathways postulated. | In vitro studies. |
| Prostate Cancer [1] [2] | Modulates apoptosis and signaling pathways (details under investigation). | Effects on key signaling pathways postulated. | In vitro studies. |
The following protocols are adapted from standard oncological research methods and studies on similar natural compounds like erianin [3] [4]. You should optimize all concentrations and durations empirically for this compound in your specific cell models.
This protocol is used to determine the half-maximal inhibitory concentration (IC₅₀) of this compound, a key metric for its potency [4] [5].
Workflow Overview:
Detailed Procedure:
Viability (%) = [(As - Ab) / (Ac - Ab)] × 100As: Absorbance of sample (this compound-treated)Ab: Absorbance of blank (medium only)Ac: Absorbance of control (untreated cells)This protocol quantifies the percentage of cells in early and late apoptosis after this compound treatment [4].
Workflow Overview:
Detailed Procedure:
| Item | Specification |
|---|---|
| Compound Name | This compound [1] |
| Purity | (\geq) 98% (HPLC) [1] |
| Molecular Formula | C18H16O8 [2] |
| CAS Number | 548-76-5 [1] |
| Solvent | Dimethyl Sulfoxide (DMSO) [2] [1] |
| Stock Concentration | Prepare a high-concentration stock (e.g., 100 mM) in sterile DMSO [2]. |
| Storage | Aliquot and store at -20°C to -80°C protected from light. |
| Working Solution | Dilute stock in cell culture medium immediately before use. Ensure final DMSO concentration is (\leq) 0.1% (v/v) to avoid solvent toxicity [2]. |
The following table summarizes sensitivity data for various cancer cell lines treated with this compound, providing a reference for model selection and dose-ranging studies.
| Cell Line | Cancer Type | IC50 (48h Treatment) | Key Apoptotic Markers & Changes | Key Cell Cycle Markers & Changes |
|---|---|---|---|---|
| DBTRG [2] | Glioblastoma | ~50 µM [2] | ↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2] | ↓ Cyclin B1; Arrest: G2/M phase [2] |
| C6 [2] | Glioblastoma | ~50 µM [2] | ↑ Cleaved Caspase-3, Bax; ↓ Bcl-2 [2] | ↓ Cyclin B1; Arrest: G2/M phase [2] |
| HepG2 [1] | Liver Cancer | 14 µM [1] | ↑ Bax; ↓ Bcl-2 [1] | ↓ CDK1, Cyclin-B; Arrest: G2/M phase [1] |
| SNU-182 [1] | Liver Cancer | 14 µM [1] | ↑ Bax; ↓ Bcl-2 [1] | ↓ CDK1, Cyclin-B; Arrest: G2/M phase [1] |
| THLE-2 (Normal Liver) [1] | Normal Cell | 120 µM [1] | N/D | N/D |
This protocol is used to determine the inhibitory effect of this compound on cell proliferation and calculate the IC50 value [2] [1].
(OD_treated - OD_blank) / (OD_control - OD_blank) * 100%. Plot the dose-response curve and calculate the IC50 value using appropriate software (e.g., GraphPad Prism).This protocol provides a quantitative measure of early and late apoptosis [2] [1].
This protocol assesses cell cycle arrest by measuring cellular DNA content [2] [1].
This protocol confirms molecular changes in apoptosis and cell cycle regulatory proteins [2] [1].
This compound primarily induces apoptosis through the mitochondrial (intrinsic) pathway. Key events include an increase in pro-apoptotic proteins like Bax, a decrease in anti-apoptotic proteins like Bcl-2, and the subsequent activation of caspase cascades [2] [1]. In glioblastoma models, this effect is mediated through the inhibition of the YAP/β-catenin signaling axis [2].
The following diagram illustrates the core mitochondrial apoptosis pathway and the proposed mechanism of this compound.
Irigenin, a natural isoflavone compound extracted from Belamcanda chinensis (Shegan), has emerged as a promising anticancer agent through its ability to induce G2/M phase cell cycle arrest in various cancer models. Recent studies have demonstrated that irigenin exerts potent anti-proliferative effects against multiple cancer cell lines, including glioblastoma, gastric cancer, and others, primarily through disruption of cell cycle progression and induction of apoptosis. These application notes provide detailed methodologies for investigating this compound-induced G2/M arrest, including protocols for cell cycle analysis, assessment of accompanying apoptotic events, and mechanistic studies of involved signaling pathways. The standardized approaches outlined here will enable researchers to consistently evaluate this compound's anticanc er mechanisms and support its development as a potential therapeutic agent.
Irigenin induces G2/M cell cycle arrest through modulation of multiple signaling pathways and key cell cycle regulators. Research indicates that this compound suppresses YAP/β-catenin signaling, leading to downregulation of G2/M transition promoters [1]. Simultaneously, this compound inhibits the PI3K/AKT pathway, further contributing to cell cycle arrest [2]. These pathway alterations result in decreased expression of critical cell cycle regulators including Cyclin B1, CDK1, and Cdc25C, effectively blocking progression from G2 to M phase [2] [1].
The molecular alterations induced by this compound effectively halt the cell cycle at the G2/M transition point through coordinated regulation of cyclins, CDKs, and checkpoint proteins. The following table summarizes the key molecular changes observed in this compound-treated cancer cells:
Table 1: Key Molecular Alterations in this compound-Induced G2/M Arrest
| Molecular Target | Regulation by this compound | Functional Consequence | Experimental Evidence |
|---|---|---|---|
| Cyclin B1 | Downregulation | Prevents CDK1 activation | Western blot, Flow cytometry [1] |
| CDK1 (CDC2) | Decreased expression/activity | Impairs G2/M transition | Western blot [2] |
| Cdc25C | Reduced expression | Prevents CDK1 dephosphorylation | Western blot [2] |
| YAP | Downregulation | Suppresses proliferation signals | Western blot, Immunofluorescence [1] |
| p-AKT | Reduced phosphorylation | Inhibits survival signaling | Western blot [2] |
| β-catenin | Decreased nuclear translocation | Reduces proliferative gene expression | Western blot [1] |
Proper cell culture and compound preparation are fundamental for obtaining reproducible results in this compound studies.
Determining appropriate this compound concentrations and assessing anti-proliferative effects are crucial first steps in evaluating G2/M arrest.
Flow cytometric analysis of DNA content remains the gold standard for assessing cell cycle distribution and detecting G2/M arrest.
Table 2: Expected Cell Cycle Distribution Patterns in this compound-Treated Cells
| Cell Cycle Phase | Vehicle Control | This compound Treatment | Significance |
|---|---|---|---|
| G0/G1 | ~50-60% | Decreased | Reduced G1 population |
| S | ~20-30% | Variable | Context-dependent effect |
| G2/M | ~15-20% | Significantly Increased | G2/M arrest phenotype |
| Sub-G1 | <5% | Increased | Apoptotic population |
Confirmation of apoptosis accompanying G2/M arrest provides insight into this compound's comprehensive anticancer mechanisms.
Investigation of signaling pathways and cell cycle regulators provides mechanistic insight into this compound-induced G2/M arrest.
Successful demonstration of this compound-induced G2/M arrest should yield consistent results across multiple experimental approaches:
Table 3: Troubleshooting Common Experimental Issues
| Problem | Potential Cause | Solution |
|---|---|---|
| Poor cell cycle profiles | Incomplete RNase treatment, cell clumping, improper fixation | Increase RNase concentration/duration; fix cells slowly while vortexing; filter cells through mesh |
| Weak protein signals | Inadequate lysis, protein degradation, insufficient transfer | Freshly add protease inhibitors; check buffer pH; optimize transfer time |
| High background in IF | Non-specific antibody binding, insufficient blocking | Titrate antibodies; increase blocking time; include isotype controls |
| Variable viability results | Uneven cell seeding, compound precipitation, edge effects | Pre-mix this compound in media; use interior wells for assays; ensure consistent seeding |
Glioblastoma (GBM) is the most aggressive and lethal primary brain tumor in adults, characterized by extreme invasiveness, high recurrence rates, and dismal prognosis, with most patients surviving less than one year post-diagnosis [1] [2] [3]. Current standard-of-care involves surgical resection followed by radiation and temozolomide (TMZ) chemotherapy, but treatment efficacy remains limited due to the blood-brain barrier (BBB), tumor heterogeneity, and the development of therapeutic resistance [2] [3]. These challenges have accelerated research into novel therapeutic agents with improved efficacy and safety profiles.
This compound, an isoflavone compound extracted from the traditional Chinese medicinal plant Belamcanda chinensis (L.) (Shegan), has recently emerged as a promising anti-cancer agent [1] [2]. Previous studies have demonstrated that this compound possesses antioxidant, anti-inflammatory, and anti-tumor properties against various cancer types, with reported effects including inhibition of cancer cell metastasis, promotion of apoptosis, cell cycle arrest, induction of autophagy, and extracellular matrix degradation [2]. However, its specific effects on GBM had remained unexplored until recently. Emerging research has revealed that this compound exerts potent anti-tumor effects on GBM cells primarily through suppression of the YAP/β-catenin signaling pathway, a key regulatory axis in GBM pathogenesis and progression [1] [2]. The following application notes provide detailed methodologies and experimental protocols for investigating the anti-GBM activities of this compound in vitro, enabling researchers to reliably evaluate its therapeutic potential and mechanisms of action.
Table 1: Anti-proliferative Effects of this compound on GBM Cell Lines
| Cell Line | IC50 (24h) | IC50 (48h) | Colony Formation Reduction | PH3+ Cell Reduction |
|---|---|---|---|---|
| DBTRG | ~50 μM | ~50 μM | Significant decrease | Significant reduction |
| C6 | ~50 μM | ~50 μM | Significant decrease | Significant reduction |
| Astrocytes | >100 μM | >100 μM | Not reported | Not reported |
Table 2: Effects of this compound on GBM Cell Cycle and Apoptosis
| Parameter | DBTRG Cells | C6 Cells | Associated Markers |
|---|---|---|---|
| G2/M Phase Arrest | Significant increase | Significant increase | ↓Cyclin B1 |
| Apoptosis Induction | ~10% increase | ~16% increase | ↑Cleaved Caspase-3, ↑Bax, ↓Bcl-2 |
| PI+ Cells | 5.5-fold increase | 2.1-fold increase | Membrane permeability |
Table 3: Anti-migratory Effects of this compound on GBM Cells
| Migration Assay | DBTRG Results | C6 Results | Molecular Changes |
|---|---|---|---|
| Wound Healing | Significant reduction | Significant reduction | ↓MMP-2, ↓MMP-9 mRNA |
| Transwell Migration | Fewer invaded cells | Fewer invaded cells | ↓MMP-2, ↓MMP-9 mRNA |
Table 4: Effect of this compound on YAP/β-catenin Signaling Pathway
| Pathway Component | Effect of this compound | Experimental Confirmation |
|---|---|---|
| YAP Expression | Decreased | Western blot, Immunofluorescence |
| β-catenin Signaling | Suppressed | Reporter assays, Target gene expression |
| Pathway Rescue | YAP overexpression reversed this compound effects | Functional restoration in proliferation/apoptosis assays |
GBM Cell Lines:
Glioblastoma Stem Cells (GSCs):
Stock Solution Preparation:
Working Solution Preparation:
CCK-8 Proliferation Assay:
Colony Formation Assay:
PH3 Immunofluorescence Staining for Mitotic Cells:
Propidium Iodide Staining and Flow Cytometry:
Western Blot Analysis of Cell Cycle Regulators:
Annexin V-FITC/Propidium Iodide Dual Staining:
Western Blot Analysis of Apoptotic Markers:
Cleaved Caspase-3 Immunofluorescence:
Wound Healing Assay:
Transwell Migration Assay:
Matrix Metalloproteinase Expression Analysis:
Western Blot Analysis:
Immunofluorescence Staining:
Plasmid Transfection:
Functional Validation:
The following diagram illustrates the core signaling pathway through which this compound exerts its anti-GBM effects and the experimental approaches for mechanistic investigation:
Diagram 1: this compound mechanism of action and experimental validation. This compound inhibits YAP expression and β-catenin signaling, leading to anti-tumor effects measurable through functional assays.
GBM Spheroid Formation:
Drug Treatment in 3D Cultures:
Direct Co-culture Model:
Conditioned Media Experiments:
Cytokine Profiling:
The following workflow illustrates the integration of advanced models in this compound testing:
Diagram 2: Advanced in vitro models for this compound testing. Combining 2D, 3D, and co-culture models with this compound treatment provides comprehensive insights into its therapeutic potential.
The protocols outlined in this document provide a comprehensive framework for investigating the anti-glioblastoma activities of this compound using in vitro models. The collected data demonstrate that this compound effectively inhibits GBM cell proliferation, induces cell cycle arrest and apoptosis, and suppresses migration through modulation of the YAP/β-catenin signaling pathway [1] [2]. The dose-dependent response observed with IC₅₀ values approximately at 50 μM, coupled with minimal toxicity to normal astrocytes, suggests a favorable therapeutic window worthy of further investigation [1].
These application notes should enable researchers to consistently evaluate this compound's potential as a novel GBM therapeutic agent. The incorporation of advanced 3D culture systems and GBM-neuron co-culture models will enhance the physiological relevance of findings and provide insights into effects on the complex tumor microenvironment [5] [4]. Future studies should focus on combination therapies with standard care treatments like temozolomide, BBB penetration assessments, and in vivo validation to further establish this compound's translational potential for glioblastoma treatment.
Hepatocellular carcinoma (HCC) represents a significant global health challenge, ranking as the sixth most commonly diagnosed cancer and the third leading cause of cancer-related deaths worldwide. With over 800,000 deaths annually, HCC poses a substantial burden on healthcare systems, particularly in regions with high prevalence of hepatitis B and C infections and increasingly in Western countries due to rising rates of metabolic dysfunction-associated steatotic liver disease (MASLD) [1] [2]. The complex pathophysiology of HCC, characterized by heterogeneous morphology and diverse etiologies, has complicated treatment approaches, with systemic therapy remaining the cornerstone for advanced disease [2] [3]. Against this backdrop, natural products have emerged as promising sources for novel chemopreventive agents, with over 70% of cancer chemopreventives originating from natural compounds or their derivatives [4].
Irigenin, a naturally occurring isoflavonoid found in various plant species, has demonstrated remarkable anticancer properties against several human cancers, though its effects against liver cancer remained largely unexplored until recently [4]. This document provides comprehensive application notes and detailed experimental protocols based on a seminal 2021 study published in Applied Biological Chemistry that systematically investigated this compound's anticancer effects against human liver cancer cells. The study revealed that this compound exerts its effects through dual mechanisms of mitochondrial-mediated apoptosis and cell cycle arrest at the G2/M phase, with significant potency (IC~50~ of 14 μM) and favorable selectivity between cancerous and normal liver cells [4]. These findings position this compound as a promising lead compound for the development of novel therapeutic strategies against hepatocellular carcinoma.
The investigation utilized two distinct human hepatocellular carcinoma cell lines (HepG2 and SNU-182) alongside a normal liver cell line (THLE-2) for comparative toxicity assessment. These cell lines were obtained from the Type Culture Collection of the Chinese Academy of Sciences (Shanghai, China) to ensure authenticity and genetic integrity [4].
Table: Cell Lines and Culture Conditions
| Cell Line | Origin | Characteristics | Culture Medium | Applications |
|---|---|---|---|---|
| HepG2 | Human Hepatocellular Carcinoma | Epithelial morphology, tumorigenic in nude mice | RPMI-1640 + 10% FBS | Primary cancer model for efficacy testing |
| SNU-182 | Human Hepatocellular Carcinoma | Derived from Korean patient, epithelial morphology | RPMI-1640 + 10% FBS | Secondary cancer model for efficacy confirmation |
| THLE-2 | Normal Human Liver Epithelial Cells | Non-tumorigenic, finite lifespan | RPMI-1640 + 10% FBS | Normal cell control for selectivity assessment |
All cell lines were maintained in a humidified environment with 5% CO~2~ concentration at 37°C, with routine subculturing using standard trypsinization procedures. The culture medium was supplemented with 10% fetal bovine serum (FBS, Thermo Fisher Scientific, Inc., Waltham, United States) and antibiotics (penicillin G at 100 U/ml and streptomycin at 100 µg/ml) to prevent microbial contamination [4]. Regular monitoring for mycoplasma contamination and morphological consistency was performed to ensure experimental reliability.
The WST-1 assay measures cellular metabolic activity as a surrogate for cell viability and proliferation. This method is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, producing a formazan dye that can be quantified spectrophotometrically [4].
Cell Seeding: Harvest exponentially growing cells and seed into 96-well plates at a density of 1.5 × 10^5^ cells per well in 100 μL complete medium. Allow cells to adhere for 24 hours.
Compound Treatment: Prepare this compound stock solution in DMSO and serially dilute in complete medium to achieve final concentrations ranging from 0 to 640 µM. Add 100 μL of each dilution to appropriate wells, maintaining a final DMSO concentration not exceeding 0.1% (v/v). Include vehicle control (0.1% DMSO) and blank wells (medium only).
Incubation: Incubate plates for 48 hours under standard culture conditions (37°C, 5% CO~2~).
Viability Measurement: Add 10 μL of WST-1 reagent directly to each well and incubate for 3 hours at 37°C.
Absorbance Measurement: Measure optical density at 450 nm using an ELISA microplate reader (BioTek, China). Subtract background absorbance from blank wells.
Data Analysis: Calculate percentage inhibition using the formula:
Inhibition (%) = 100 - (OD of treated cells / OD of untreated control cells) × 100
Determine IC~50~ values using non-linear regression analysis of concentration-response curves [4].
Diagram 1: Experimental workflow for AO/EB staining to detect apoptotic cells
Table: Summary of this compound Effects on Human Liver Cancer Cells
| Parameter | HepG2 Cells | SNU-182 Cells | Experimental Method |
|---|---|---|---|
| IC~50~ Value | 14 µM | 14 µM | WST-1 proliferation assay |
| Normal Cell IC~50~ (THLE-2) | 120 µM | 120 µM | WST-1 proliferation assay |
| Apoptotic Cells (Control) | 2.3% | 1.16% | Annexin V/PI staining |
| Apoptotic Cells (IC~50~ Treatment) | 41.75% | 51.9% | Annexin V/PI staining |
| G2/M Phase Cells (Control) | 17.92% | 23.97% | Flow cytometry |
| G2/M Phase Cells (IC~50~ Treatment) | 34.35% | 38.23% | Flow cytometry |
| Bax Expression | Considerable increase | Considerable increase | Western blot |
| Bcl-2 Expression | Considerable decrease | Considerable decrease | Western blot |
| CDK1 Expression | Decrease | Decrease | Western blot |
| Cyclin-B Expression | Decrease | Decrease | Western blot |
The experimental results demonstrated that this compound significantly (p < 0.05) inhibited the growth of both HepG2 and SNU-182 human liver cancer cells with a consistent IC~50~ value of 14 µM. Importantly, the cytotoxic effects of this compound against normal THLE-2 liver cells were substantially lower (IC~50~ of 120 μM), indicating a favorable selectivity profile and suggesting potential for a therapeutic window in clinical applications [4].
Table: Molecular Targets of this compound in Liver Cancer Cells
| Molecular Target | Function | Change with this compound Treatment | Biological Consequence |
|---|---|---|---|
| Bax | Pro-apoptotic protein | Considerable increase | Promotes mitochondrial apoptosis |
| Bcl-2 | Anti-apoptotic protein | Considerable decrease | Reduces inhibition of apoptosis |
| CDK1 | Key cell cycle regulator | Decrease | Induces G2/M cell cycle arrest |
| Cyclin-B | CDK1 partner; cell cycle control | Decrease | Contributes to G2/M arrest |
The Annexin V/PI staining revealed a significant increase (p < 0.05) in the percentage of apoptotic HepG2 and SNU-182 liver cancer cells following treatment with this compound. The percentage of apoptotic HepG2 cells increased from 2.3% to 41.75%, while SNU-182 cells showed an increase from 1.16% to 51.9% at the IC~50~ concentration [4]. Concurrently, flow cytometric analysis demonstrated that this compound induces G2/M cell cycle arrest, with the percentage of G2/M phase HepG2 cells increasing from 17.92% to 34.35% and SNU-182 cells from 23.97% to 38.23% at IC~50~ [4].
The experimental findings indicate that this compound exerts its anticancer effects through dual mechanisms of mitochondrial apoptosis induction and cell cycle disruption. Western blot analysis confirmed that this compound treatment substantially increases Bax expression while decreasing Bcl-2 expression, resulting in an altered Bax/Bcl-2 ratio that favors apoptosis execution through the mitochondrial pathway [4]. Simultaneously, this compound treatment reduces the expression of CDK1 and Cyclin-B, key regulators of the G2/M transition, thereby arresting cell cycle progression and preventing cellular proliferation.
Diagram 2: Proposed mechanism of this compound's anticancer effects in liver cancer cells
This multifaceted mechanism of action enhances this compound's therapeutic potential by simultaneously targeting multiple critical pathways in cancer cell survival and proliferation. The synergistic effect of apoptosis induction and cell cycle arrest contributes to the potent anticancer activity observed in human liver cancer models and positions this compound as a promising lead compound for further development [4].
Oxidative stress represents a fundamental pathophysiological process in numerous human diseases, resulting from an imbalance between reactive oxygen species (ROS) production and endogenous antioxidant defense systems. The scientific community has demonstrated significant interest in studying antioxidants and their implications across various fields, from food engineering to medicine and pharmacy, due to their ability to neutralize free radicals in biological cells [1]. These reactive species include hydroxyl radical (HO•), superoxide radical (O₂•⁻), hydrogen peroxide (H₂O₂), and singlet oxygen (¹O₂), among others, which can promote harmful oxidative processes in the body when present in surplus [1]. Antioxidant therapy has emerged as a promising approach for treating various pathological states and preventing their occurrence by interrupting these damaging oxidative chain reactions.
The evaluation of antioxidant compounds like irigenin (a natural flavonoid) requires careful methodological consideration to generate biologically relevant data. Antioxidants function through diverse mechanisms, including hydrogen atom transfer, single electron transfer, and metal chelation, often working in concert to neutralize various oxidant species [2]. Understanding these mechanisms is crucial for selecting appropriate assays and interpreting results accurately. This document provides comprehensive application notes and detailed protocols for assessing the antioxidant activity of this compound, specifically designed for researchers, scientists, and drug development professionals requiring rigorous, reproducible methodologies for natural product evaluation.
Table 1: Common Reactive Oxygen and Nitrogen Species in Biological Systems
| Category | Species | Symbol | Biological Significance |
|---|---|---|---|
| Reactive Oxygen Species | Hydroxyl radical | HO• | Most reactive ROS, causes immediate oxidative damage |
| Superoxide radical | O₂•⁻ | Precursor to other ROS, produced in mitochondrial respiration | |
| Hydrogen peroxide | H₂O₂ | Moderately reactive, can diffuse through membranes | |
| Singlet oxygen | ¹O₂ | Excited state oxygen, involved in photosensitization | |
| Reactive Nitrogen Species | Nitric oxide | NO• | Signaling molecule at low concentrations, toxic at high levels |
| Peroxynitrite | ONOO⁻ | Formed from NO• and O₂•⁻, highly damaging to proteins | |
| Lipid Radicals | Lipid alkoxyl radical | LO• | Result from lipid peroxidation chain reactions |
| Lipid peroxyl radical | LOO• | Propagates lipid oxidation in membranes |
Antioxidant activity assessment methodologies can be systematically categorized based on their underlying mechanisms and biological relevance. Understanding this classification framework enables researchers to select complementary assays that provide comprehensive insight into a compound's antioxidant profile. The major categories include:
Hydrogen Atom Transfer-Based Methods: These assays measure the ability of an antioxidant to donate a hydrogen atom to neutralize free radicals. They include Oxygen Radical Absorbance Capacity, Hydroxyl Radical Antioxidant Capacity, and Total Oxyradical Scavenging Capacity assays [1]. These methods are particularly relevant for evaluating chain-breaking antioxidants that interrupt lipid peroxidation cascades.
Single Electron Transfer-Based Methods: These assays measure the reductive capacity of an antioxidant through electron transfer. Common examples include Cupric Reducing Antioxidant Power, Ferric Reducing Antioxidant Power, and the Folin-Ciocalteu assay [1]. These methods typically involve colorimetric changes when antioxidants reduce oxidized metal ions or other compounds.
Mixed-Mode Assays: Some methods involve both hydrogen atom and electron transfer mechanisms. The 2,2′-Azinobis-(3-ethylbenzothiazoline-6-sulfonic acid) and [2,2-di(4-tert-octylphenyl)-1-picrylhydrazyl] assays fall into this category [1]. These are among the most popular methods for initial antioxidant screening due to their simplicity and reproducibility.
Cellular and Biological Assays: More complex systems evaluate antioxidant activity in biological contexts using cell cultures, biological fluids, or tissue models. These include cellular antioxidant activity assays using HepG2 cells and various fluorometric methods that measure the inhibition of intracellular ROS formation [3] [4]. While more resource-intensive, these approaches provide greater biological relevance.
Table 2: Classification of Major Antioxidant Activity Assays
| Mechanism | Assay Name | Abbreviation | Target Radical/Oxidant | Key Applications |
|---|---|---|---|---|
| Hydrogen Atom Transfer | Oxygen Radical Absorbance Capacity | ORAC | Peroxyl radicals | Food, biological samples; measures chain-breaking activity |
| Hydroxyl Radical Antioxidant Capacity | HORAC | Hydroxyl radicals | Evaluating protection against highly reactive OH• | |
| Total Oxyradical Scavenging Capacity | TOSC | Various oxyradicals | Comprehensive radical profiling | |
| Single Electron Transfer | Ferric Reducing Antioxidant Power | FRAP | Fe³⁺-TPTZ complex | Simple antioxidant power screening |
| Cupric Reducing Antioxidant Power | CUPRAC | Cu²⁺-neocuproine | Similar to FRAP but works at physiological pH | |
| Folin-Ciocalteu | FC | Phosphomolybdate/phosphotungstate | Total phenolic content estimation | |
| Mixed Mode | DPPH free radical scavenging | DPPH | DPPH• stable radical | Initial compound screening, rapid assessment |
| ABTS cation radical scavenging | ABTS | ABTS•⁺ pre-formed cation | Both hydrophilic and lipophilic antioxidants | |
| Cellular Assays | Cellular Antioxidant Activity | CAA | Intracellular ROS | Biological relevance, uses cell lines like HepG2 |
| Reactive Oxygen Species assay | ROS | DCFH-DA in cells | Measures actual intracellular ROS reduction |
The DPPH assay represents one of the most widely used methods for initial antioxidant screening due to its simplicity, reproducibility, and rapid results. The protocol is based on the ability of antioxidants to reduce the stable purple-colored DPPH radical to yellow-colored diphenylpicrylhydrazine [2].
Materials and Reagents:
Procedure:
The ABTS assay measures the ability of antioxidants to scavenge the pre-formed ABTS radical cation, which displays characteristic absorption maxima at 734 nm. This method is applicable for both hydrophilic and lipophilic antioxidants and offers flexibility in buffer composition [1] [2].
Materials and Reagents:
Procedure:
The FRAP assay measures the reducing capacity of antioxidants based on the reduction of ferric-tripyridyltriazine complex to the ferrous form, which develops an intense blue color with absorption maxima at 593 nm [1] [2]. This method is particularly useful for assessing electron-transfer capability.
Materials and Reagents:
Procedure:
The ORAC assay measures the ability of antioxidants to protect a fluorescent probe from peroxyl radical-induced oxidation, combining both inhibition time and degree of inhibition into a single quantity [1] [4]. This method employs biologically relevant peroxyl radicals and provides comprehensive information about radical chain-breaking activity.
Materials and Reagents:
Procedure:
The CAA assay evaluates the antioxidant activity in biological systems using cell cultures, providing more physiologically relevant data [3] [4]. This method measures the ability of compounds to prevent the formation of reactive oxygen species in intact cells.
Materials and Reagents:
Procedure:
The Nrf2 pathway represents a crucial cellular defense mechanism against oxidative stress that can be modulated by antioxidant compounds like this compound. Under basal conditions, Nrf2 is bound to Keap1 in the cytoplasm and targeted for proteasomal degradation. Upon oxidative stress or antioxidant exposure, Nrf2 dissociates from Keap1, translocates to the nucleus, and activates the transcription of antioxidant response element (ARE)-dependent genes [5].
Diagram 1: Nrf2 Antioxidant Response Pathway Activation by this compound
A systematic approach to evaluating this compound antioxidant activity involves sequential application of chemical and cellular assays to develop a comprehensive understanding of its mechanisms and efficacy.
Diagram 2: Comprehensive Workflow for this compound Antioxidant Assessment
Interpretation of chemical assay data requires understanding both the quantitative results and their biological implications. The IC₅₀ values obtained from DPPH and ABTS assays provide information about radical scavenging efficiency, with lower values indicating higher potency. For the FRAP assay, results are typically expressed as Trolox equivalents or ascorbic acid equivalents, allowing comparison with established antioxidants. ORAC values represent the area under the fluorescence decay curve and integrate both the inhibition time and extent of inhibition, providing a more comprehensive assessment of antioxidant capacity against peroxyl radicals [1] [2].
When evaluating this compound using these chemical assays, it is essential to:
Cellular antioxidant activity assessment provides critical information about the bioavailability, cellular uptake, and metabolic processing of this compound. The CAA assay specifically measures the ability of compounds to reduce intracellular ROS formation in living cells, offering greater biological relevance than chemical assays [3] [4]. Key considerations for interpreting CAA results include:
Comprehensive evaluation of this compound antioxidant activity should include comparison across multiple assay systems to develop a complete understanding of its mechanisms and efficacy. The table below provides guidance on expected relative activities across different assays based on this compound's chemical structure:
Table 3: Expected Antioxidant Profile of this compound Across Different Assays
| Assay Type | Mechanism | Expected this compound Activity | Structural Basis |
|---|---|---|---|
| DPPH | HAT/ET Mixed | Moderate to High | Multiple phenolic OH groups for H donation |
| ABTS | HAT/ET Mixed | Moderate to High | Extended conjugation system stabilizes radicals |
| FRAP | Single ET | Moderate | Ortho-dihydroxy groups facilitate electron transfer |
| CUPRAC | Single ET | Moderate to High | Reductive potential of phenolic hydrogens |
| ORAC | HAT | High | Ability to interrupt radical chain propagation |
| CAA | Cellular | Variable (depends on uptake) | Membrane permeability and cellular metabolism |
Successful evaluation of this compound antioxidant activity requires careful attention to methodological details and potential technical challenges:
DPPH Assay Limitations: The DPPH radical is stable in organic solvents but has limited solubility in aqueous buffers. For this compound with mixed solubility, consider using methanol:water mixtures, noting that results may vary with solvent composition. The reaction time should be optimized as different antioxidants reach equilibrium at different rates [2].
ABTS Assay Considerations: ABTS radical cation generation must be consistent between experiments. The pre-formed radical is stable for 1-2 days when stored in darkness at 4°C. Absorbance of the working solution should be verified before each use. For this compound, consider testing in both phosphate buffer and ethanol-containing systems to assess solubility effects [1].
FRAP Assay Limitations: The FRAP assay works best at acidic pH (3.6) which may not reflect physiological conditions. Some antioxidants that act through hydrogen atom transfer may show limited activity in this system. The assay is also insensitive to compounds that act through pure radical chain-breaking mechanisms like thiols or proteins [2].
ORAC Assay Challenges: The ORAC assay requires precise temperature control as the reaction rate is temperature-sensitive. Fluorescein photobleaching can occur if exposed to light during preparation. AAPH solution should be prepared fresh and used immediately. For this compound, potential fluorescence interference should be checked by running samples without fluorescein [1] [4].
CAA Assay Considerations: Cell density, DCFH-DA loading concentration, and oxidant concentration require optimization for each cell type. This compound cytotoxicity must be established beforehand using MTT or similar assays. Potential fluorescence quenching by this compound should be evaluated in control wells without oxidant [3] [4].
Implementation of rigorous quality control measures ensures reproducible and reliable results:
The comprehensive evaluation of This compound antioxidant activity requires a multifaceted approach employing complementary assay systems with different mechanisms. Chemical assays including DPPH, ABTS, FRAP, and ORAC provide valuable initial screening data, while cellular models offer greater biological relevance by accounting for uptake, metabolism, and intracellular activity. The protocols detailed in this document provide robust methodologies for generating reproducible, scientifically valid data on this compound's antioxidant properties.
Researchers should select assay combinations based on their specific research objectives—initial compound screening may utilize the rapid and simple DPPH or FRAP assays, while more comprehensive characterization should include ORAC and cellular assays. Understanding the limitations and appropriate applications of each method is essential for accurate data interpretation. Furthermore, correlation of antioxidant activity with specific structural features of this compound provides insights for structure-activity relationship studies and potential molecular optimization.
As research progresses, assessment of this compound's effects on cellular signaling pathways such as Nrf2 activation and its potential anti-inflammatory effects will provide deeper understanding of its therapeutic potential. The protocols outlined here serve as a foundation for standardized assessment of this promising natural compound for application in nutraceutical, pharmaceutical, and cosmetic development.
1. Compound Overview and Rationale Irigenin (IRI) is a natural flavonoid found in plants like Belamcanda chinensis and Iris species [1]. Recent studies highlight its potential for treating inflammation-related diseases, such as osteoarthritis (OA), by modulating oxidative stress and inflammatory responses [1]. Its core mechanism involves activating the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, a crucial pathway for cellular defense against oxidative damage, thereby inhibiting the production of key inflammatory mediators like COX-2, iNOS, and pro-inflammatory cytokines [1].
2. Detailed Experimental Protocols The following protocols are adapted from a 2024 study that comprehensively evaluated this compound's effects on osteoarthritis, providing a robust model for assessing its anti-inflammatory activity [1].
2.1. In Vitro Assessment in Chondrocytes This protocol evaluates this compound's effects on inflammation, matrix homeostasis, and apoptosis in oxidatively stressed chondrocytes.
2.2. In Vivo Assessment in an Osteoarthritis Rat Model This protocol assesses the therapeutic efficacy of this compound in a live animal model.
2.3. Mechanism Elucidation via Nrf2 Inhibition To confirm the mechanism of action, the Nrf2 pathway is inhibited.
3. Summary of Key Quantitative Findings The tables below summarize the primary in vitro and in vivo data demonstrating this compound's anti-inflammatory effects.
Table 1: In Vitro Effects of this compound (40 µM) in H₂O₂-Stimulated Chondrocytes
| Assay Parameter | H₂O₂ Effect | H₂O₂ + IRI Effect | Key Method |
|---|---|---|---|
| Inflammatory Markers | ↑ COX2, iNOS (Protein) | Significantly reduced | Western Blot [1] |
| Catabolic Marker | ↑ MMP13 (Protein) | Significantly reduced | Western Blot, IF [1] |
| Anabolic Marker | ↓ COL2 (Protein) | Restored | Western Blot, IF [1] |
| Apoptosis | ↑ Cleaved Caspase-3, BAX; ↓ BCL2 | Reversed | Western Blot [1] |
| Apoptotic Cells | ↑ Apoptotic Rate | Significantly suppressed | Flow Cytometry, TUNEL [1] |
| ROS Levels | ↑ Intensity | Significantly reduced | DCFH-DA Assay [1] |
| Nrf2 Pathway | - | ↑ Total Nrf2/HO-1, ↑ Nuclear Nrf2 | Western Blot, IF [1] |
Table 2: In Vivo Efficacy of this compound in an OA Rat Model
| Evaluation Method | OA Model Effect | OA + IRI Effect |
|---|---|---|
| Micro-CT | Cartilage degeneration, osteophyte formation | Ameliorated cartilage degeneration [1] |
| Histological Staining | Loss of proteoglycan, cartilage surface damage | Improved cartilage structure and integrity [1] |
| Immunohistochemistry | ↑ MMP13, ↓ COL2 expression | Favorable reversal of marker expression [1] |
4. Signaling Pathway and Workflow The following diagram illustrates the central mechanism by which this compound exerts its anti-inflammatory and antioxidant effects.
Diagram 1: The Nrf2/HO-1 Pathway Mediates this compound's Anti-inflammatory Effects. This compound binds to the Keap1-Nrf2 complex, leading to Nrf2 activation and its translocation into the nucleus. This upregulates HO-1 expression, resulting in broad anti-inflammatory and antioxidant outcomes [1].
5. Research Context and Comparative Notes While the data for this compound is promising, research on natural anti-inflammatory compounds is extensive. For context:
6. References
Helicobacter pylori infection represents a formidable global health challenge, affecting approximately 50% of the world's population and serving as a major causative factor in chronic gastritis, peptic ulcers, and gastric cancer. The current standard triple therapy—combining proton pump inhibitors with antibiotics such as clarithromycin and amoxicillin—faces growing limitations due to emerging antibiotic resistance and substantial adverse effects that compromise treatment efficacy and patient compliance [1] [2]. The escalating prevalence of clarithromycin-resistant H. pylori strains has significantly diminished eradication rates to approximately 80% in recent clinical audits, underscoring the urgent need for alternative therapeutic strategies [2]. Additionally, the concomitant inflammatory response during H. pylori infection, characterized by elevated cyclooxygenase-2 (COX-2) activity and prostaglandin production, contributes to the development and progression of gastric pathologies, including carcinogenesis [1].
Natural products have historically served as invaluable resources for drug discovery, offering novel chemical scaffolds with potent biological activities and favorable safety profiles. Iris confusa, a plant employed traditionally in Mongolian and Chinese folk medicine for treating bacterial infections and chronic atrophic gastritis, has recently yielded irigenin, an O-methylated isoflavone with demonstrated multifactorial activity against H. pylori [1] [3]. This application note provides comprehensive experimental data and detailed protocols to facilitate further investigation of this compound as a promising therapeutic lead for H. pylori management, with particular emphasis on its dual antibacterial and anti-inflammatory properties and selective enzyme inhibition capabilities that potentially address key limitations of current therapies.
Extensive in vitro investigations have revealed that this compound possesses notable bioactivities against multiple targets relevant to H. pylori pathogenesis. The table below summarizes the quantitative efficacy data for this compound and comparative agents:
Table 1: Quantitative Efficacy Profile of this compound Against H. pylori and Related Targets
| Assay/Target | This compound Activity | Reference Compound & Activity | Experimental Model |
|---|---|---|---|
| Anti-H. pylori Activity | MIC: Not fully quantified for pure compound | Polar fraction of I. confusa: MIC = 62.50 µg/mL | H. pylori ATCC 700392 via MTT assay [1] |
| HpIMPDH Inhibition | IC₅₀ = 2.07 ± 1.90 µM | Clarithromycin: Limited selective inhibition data | Colorimetric enzyme assay [1] |
| hIMPDH2 Inhibition | IC₅₀ > 10 µM | Clarithromycin: Limited selective inhibition data | Colorimetric enzyme assay [1] |
| COX-1 Inhibition | Less potent than PF* | PF* of I. confusa: IC₅₀ = 112.08 ± 0.60 µg/mL | Ovine COX-1 enzyme assay [1] |
| COX-2 Inhibition | Most potent isolated compound | PF* of I. confusa: IC₅₀ = 47.90 ± 1.50 µg/mL (SI = 2.34) | Human recombinant COX-2 assay [1] |
| Nitric Oxide (NO) Inhibition | Less potent than PF* | PF* of I. confusa: IC₅₀ = 47.80 ± 0.89 µg/mL | RAW 264.7 macrophage cells [1] |
PF = Polar fraction of *Iris confusa containing this compound among other compounds.
The selectivity for bacterial targets over human isoforms represents a particularly advantageous property of this compound. The significant differential inhibition between bacterial HpIMPDH (IC₅₀ = 2.07 ± 1.90 µM) and human hIMPDH2 (IC₅₀ > 10 µM) suggests a potentially wider therapeutic window compared to conventional antibiotics [1]. This selectivity is further evidenced in the COX inhibition profile, where this compound demonstrates preferential activity against the inducible COX-2 isoform over the constitutive COX-1, potentially translating to reduced gastrointestinal toxicity while effectively mitigating H. pylori-associated inflammation [1].
Beyond its direct anti-H. pylori effects, this compound exhibits several complementary pharmacological activities that may synergistically contribute to its therapeutic potential:
Anticancer Effects: this compound induces mitochondrial apoptosis and G2/M cell cycle arrest in human cancer cells, with demonstrated IC₅₀ values of 14 µM in HepG2 and SNU-182 liver cancer cells, while exhibiting significantly lower cytotoxicity in normal THLE-2 liver cells (IC₅₀ = 120 µM) [4]. This selective cytotoxicity against cancer cells is particularly relevant given the established association between chronic H. pylori infection and gastric cancer development.
Antimetastatic Activity: this compound has been shown to inhibit Fibronectin-Extra Domain A induced metastasis in lung carcinoma cells by specifically targeting α9β1 and α4β1 integrin binding sites, thereby preventing tumor cell migration and invasion [5].
Apoptosis Induction: In gastric cancer cells, this compound potentiates TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-mediated apoptosis through regulation of the PI3K/AKT signaling pathway, suggesting a potential role in counteracting H. pylori-associated carcinogenesis [6].
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay measures bacterial metabolic activity as an indicator of viability and proliferation. This method provides a quantitative assessment of compound efficacy against H. pylori through the reduction of yellow tetrazolium MTT to purple formazan crystals by metabolically active bacteria [1].
Inosine-5′-monophosphate dehydrogenase (IMPDH) catalyzes the conversion of inosine monophosphate (IMP) to xanthosine monophosphate (XMP) with concomitant reduction of NAD⁺ to NADH. The assay monitors NADH formation spectrophotometrically at 340 nm to determine enzyme activity in the presence of inhibitory compounds [1].
Table 2: Troubleshooting Guide for Key Assays
| Problem | Possible Cause | Solution |
|---|---|---|
| High background in MTT assay | Incomplete solubilization of formazan crystals | Extend DMSO incubation time with periodic gentle shaking |
| Poor H. pylori growth | Suboptimal microaerophilic conditions | Verify gas pack integrity and ensure proper chamber sealing |
| Variable IMPDH assay results | Enzyme instability | Prepare fresh enzyme aliquots and include DTT in all buffers |
| Low signal-to-noise in IMPDH assay | Substrate depletion | Verify IMP and NAD⁺ concentrations; use higher enzyme if necessary |
This compound exhibits a multifaceted mechanism of action against H. pylori infection, targeting both bacterial viability and host inflammatory responses. The compound demonstrates direct antibacterial activity against H. pylori through inhibition of HpIMPDH, a key enzyme in the de novo guanine nucleotide biosynthesis pathway [1]. This inhibition depletes intracellular GTP pools, thereby impairing bacterial nucleic acid synthesis, proliferation, and survival. Crucially, this compound's selective inhibition of the bacterial enzyme over its human counterpart (hIMPDH2) suggests a potentially favorable safety profile with reduced off-target effects.
Concurrently, this compound addresses the host inflammatory response by modulating cyclooxygenase activity with preferential inhibition of COX-2 over COX-1 [1]. This selective COX-2 inhibition reduces prostaglandin production at inflammation sites without compromising the constitutive COX-1-mediated protective functions in the gastric mucosa, potentially mitigating inflammation-driven carcinogenesis while preserving gastric mucosal integrity. The following diagram illustrates this compound's dual antibacterial and anti-inflammatory mechanisms:
Diagram 1: this compound's dual mechanism of action against H. pylori
Beyond its direct effects on H. pylori viability and associated inflammation, this compound demonstrates potential in counteracting H. pylori-induced carcinogenesis through modulation of key apoptotic pathways. Experimental evidence indicates that this compound induces mitochondrial apoptosis (intrinsic pathway) through upregulation of pro-apoptotic Bax, downregulation of anti-apoptotic Bcl-2, cytochrome c release, and subsequent activation of caspase-9 and caspase-3 [6] [4]. Additionally, this compound can engage the extrinsic apoptosis pathway by enhancing Fas-mediated cell death through modulation of the PI3K/AKT signaling axis [6]. The compound further exerts antiproliferative effects by inducing G2/M cell cycle arrest through downregulation of CDK1 and cyclin B expression [4]. The following diagram illustrates these complementary anticancer mechanisms:
Diagram 2: this compound's pro-apoptotic and cell cycle arrest mechanisms
The multifactorial activity profile of this compound presents several distinct advantages over current H. pylori therapies. The compound's dual antibacterial and anti-inflammatory actions simultaneously address both the infectious agent and the resulting host inflammatory response, potentially leading to more comprehensive therapeutic outcomes [1]. Unlike broad-spectrum antibiotics that disrupt commensal microbiota, this compound's selective inhibition of HpIMPDH over the human isoform suggests potential for reduced collateral damage to beneficial bacteria [1]. Furthermore, the preferential COX-2 inhibition may effectively manage inflammation-driven carcinogenesis while preserving the gastroprotective functions of COX-1-derived prostaglandins [1].
The complementary anticancer mechanisms of this compound, including apoptosis induction and cell cycle arrest, position it as a promising candidate for preventing or delaying the progression from chronic H. pylori infection to gastric cancer [6] [4]. This is particularly relevant given that H. pylori infection is classified as a Group I carcinogen by the International Agency for Research on Cancer [1]. The ability to target multiple aspects of the infection-pathology cascade—from bacterial viability to inflammation and potentially malignant transformation—represents a significant advancement over current single-target approaches.
While the preclinical data for this compound are promising, several considerations warrant attention in future development efforts. Comprehensive pharmacokinetic studies are needed to establish oral bioavailability, tissue distribution, metabolic stability, and exposure at the gastric mucosa following systemic administration. Formulation strategies that enhance gastric retention and local delivery may optimize therapeutic efficacy while minimizing systemic exposure.
Further mechanistic studies should elucidate the structural basis for enzyme selectivity and explore potential synergies with conventional antibiotics to address resistant strains. The relatively complex natural product structure of this compound may present synthetic challenges, suggesting the need for analogue development focused on simplifying the scaffold while maintaining or improving the therapeutic index.
In vitro safety profiling including CYP450 inhibition, hERG binding, and genotoxicity assessments should be conducted early in the development pipeline. Additionally, the potential for combination therapies incorporating this compound with current standard-of-care regimens should be explored, potentially allowing for dose reduction of conventional antibiotics while maintaining efficacy and minimizing resistance development.
This compound represents a promising multifunctional lead compound for H. pylori management, demonstrating a unique combination of direct antibacterial activity through selective HpIMPDH inhibition, anti-inflammatory effects via preferential COX-2 suppression, and anticancer properties through apoptosis induction and cell cycle arrest. The experimental protocols and data presented in this application note provide researchers with robust methodologies for further investigating and developing this compound and its analogues as potential therapeutics for H. pylori infection and its associated pathologies. The continued exploration of this compound's therapeutic potential may ultimately yield novel treatment strategies that address the growing challenges of antibiotic resistance and disease progression in H. pylori management.
The study of any COX-2 inhibitor, including natural products like Irigenin, typically involves several key areas of investigation. The table below outlines the main objectives and general methods used in this field.
| Research Area | Key Objectives | Exemplary Methodologies (General) |
|---|---|---|
| Enzymatic Inhibition | Determine the compound's potency and selectivity for COX-2 over COX-1. | In vitro enzyme activity assays (e.g., using oxygen-sensitive electrodes or colorimetric kits to measure prostaglandin production). IC50 and selectivity ratio calculation [1] [2]. |
| Cellular Anti-Inflammatory Effects | Assess the ability to suppress prostaglandin production in cells. | Cell-based ELISA or immunoassay to measure PGE2 levels in culture supernatant after inflammatory stimulus (e.g., LPS) [3]. |
| Anti-Proliferative Activity | Evaluate the effect on cancer cell growth. | MTT, XTT, or BrdU assays to measure cell viability/proliferation [4] [5]. |
| Anti-Invasive & Anti-Metastatic Potential | Investigate the ability to slow cancer spread. | Transwell invasion assays (e.g., Matrigel-coated chambers); Scratch/wound-healing migration assays [4]. |
| Mechanism of Action | Uncover signaling pathways and molecular targets affected by the inhibitor. | Western Blot analysis of protein expression (e.g., VEGF, MMPs, β-catenin) [1] [4]. Gene knockdown using shRNA/siRNA to validate target specificity [4] [5]. |
The following diagram illustrates the logical workflow for evaluating a potential COX-2 inhibitor like this compound, from initial screening to mechanistic studies.
Since direct information on this compound is not available in the current search, I suggest the following steps to develop your application notes and protocols:
The table below outlines primary mechanisms and corresponding assessment methods you can adapt for irigenin nephroprotection research, based on common approaches in the field.
| Key Mechanism | Biological Process Impacted | Representative Assessment Methods |
|---|---|---|
| Activation of Antioxidant Pathways (e.g., Nrf2) | Cellular defense against oxidative stress [1] | Western blot for Nrf2, HO-1, γ-GCLC; Immunofluorescence for Nrf2 nuclear translocation [1] |
| Modulation of Anti-inflammatory Pathways (e.g., AMPK) | Control of neuroinflammation and microglial polarization [2] | Western blot for p-AMPK; ELISA for cytokines (IL-1β, TNF-α); Immunofluorescence for microglial markers [2] |
| Inhibition of Apoptosis | Reduction of programmed cell death [2] | TUNEL staining; Western blot for Bax/Bcl-2 ratio [2] |
| Promotion of Autophagy | Clearance of damaged cellular components [3] [4] | Western blot for LC3-II/LC3-I ratio and p62 [3] |
| Enhancement of Cell Survival Pathways (e.g., mTOR) | Regulation of protein synthesis and cell survival [5] | Western blot for p-mTOR, p-S6K1, p-4EBP1 [5] |
While direct data on this compound is unavailable, the methodologies from research on compounds like irisin and urate provide a strong blueprint for designing nephroprotection experiments [1] [2].
The following diagram integrates common mechanisms from the literature into a cohesive workflow for investigating a compound's nephroprotective effects, which you can apply to this compound.
To advance the study of this compound as a nephroprotective agent, you could focus on:
The YAP/β-catenin signaling axis represents a crucial regulatory interface between the Hippo and Wnt pathways that has emerged as a promising therapeutic target in various cancers, particularly in glioblastoma (GBM). Dysregulation of this coordinated signaling network promotes tumor growth, progression, and therapeutic resistance through multiple mechanisms. Yes-associated protein (YAP) functions as a transcriptional co-activator that interacts with β-catenin, forming a complex that translocates to the nucleus and activates transcription of target genes involved in cell proliferation, apoptosis resistance, and metastatic potential. Research has demonstrated that YAP is significantly upregulated in human gliomas and associated with worse patient prognosis, while β-catenin activation similarly promotes glioma progression through enhanced Wnt signaling [1].
This compound, a natural isoflavone compound extracted from Belamcanda chinensis (L.) (commonly known as Shegan), has recently been identified as a potent inhibitor of the YAP/β-catenin signaling pathway with specific activity against GBM. This compound exhibits a favorable toxicity profile, showing significant cytotoxic effects on GBM cells while having minimal impact on normal astrocytes, suggesting a tumor-selective activity that makes it particularly attractive for therapeutic development [2] [3]. The compound mediates its effects through multi-factorial mechanisms, simultaneously targeting both YAP expression and β-catenin signaling to disrupt the synergistic oncogenic activity of this pathway interface. Preclinical studies have demonstrated that this compound effectively suppresses glioblastoma progression both in vitro and in vivo, presenting a promising foundation for further therapeutic development [2].
Table 1: Anti-proliferative and cytotoxic effects of this compound in GBM models
| Experimental Model | Assay Type | This compound Concentration | Effect Size | Outcome Summary |
|---|---|---|---|---|
| DBTRG cells (24h) | CCK-8 viability | 10-100 μM | IC~50~ ≈ 50 μM | Dose-dependent proliferation inhibition |
| DBTRG cells (48h) | CCK-8 viability | 10-100 μM | IC~50~ ≈ 50 μM | Time-dependent enhancement of effect |
| C6 cells (24h) | CCK-8 viability | 10-100 μM | IC~50~ ≈ 50 μM | Dose-dependent proliferation inhibition |
| C6 cells (48h) | CCK-8 viability | 10-100 μM | IC~50~ ≈ 50 μM | Time-dependent enhancement of effect |
| Astrocytes (48h) | CCK-8 viability | 10-100 μM | No significant toxicity | Selective cancer cell targeting |
| DBTRG & C6 cells | Colony formation | 50 μM | Significant reduction | Decreased clonogenic capacity |
| DBTRG cells | PH3 staining | 40 μM | Significant reduction | Decreased mitotic cells |
| GBM xenograft mice | In vivo tumor growth | 20 mg/kg | Significant inhibition | Suppressed tumor growth |
Table 2: Molecular and phenotypic effects of this compound treatment
| Effect Category | Experimental System | Key Parameters Measured | Significant Findings |
|---|---|---|---|
| Cell Cycle Arrest | Flow cytometry (DBTRG & C6) | Cell cycle phase distribution | Significant G2/M phase accumulation |
| Cell Cycle Mechanisms | Western blot analysis | Cyclin B1 expression | Marked decrease in G2/M regulatory protein |
| Apoptosis Induction | Multiple apoptosis assays | Apoptotic markers and morphology | Significant apoptosis promotion |
| Migration Inhibition | Migration assays | Cell migration capacity | Suppressed migratory behavior |
| YAP/β-catenin Signaling | Western blot, immunofluorescence | YAP expression, β-catenin activity | Decreased YAP expression, suppressed β-catenin signaling |
| YAP Overexpression Rescue | Genetic modification + this compound | Proliferation, apoptosis markers | Partial restoration of tumor cell viability |
Purpose: To evaluate the anti-proliferative effects of this compound on glioblastoma cells and determine compound toxicity.
Materials:
Procedure:
Technical Notes: Maintain DMSO concentration consistently below 0.1% across all treatments. Include positive controls (e.g., staurosporine) for apoptosis induction as assay validation. For colony formation assays, ensure optimal seeding density determined through preliminary range-finding experiments [3].
Purpose: To determine the effect of this compound on cell cycle progression and identify specific phase arrest.
Materials:
Procedure:
Technical Notes: Ensure single-cell suspension by passing through mesh if necessary. Include controls for cell cycle synchronization (e.g., serum starvation for G0/G1) to validate phase identification. Confirm G2/M arrest through complementary Cyclin B1 immunoblotting [3].
Purpose: To evaluate the effect of this compound on YAP/β-catenin signaling pathway components.
Materials:
Procedure:
Technical Notes: Include both positive controls (e.g., Wnt3a for β-catenin activation) and negative controls (primary antibody omission) for assay validation. For overexpression rescue experiments, transfect cells with YAP expression vectors prior to this compound treatment to confirm target specificity [2] [1].
The compelling preclinical data on this compound positions it as a promising candidate for GBM therapeutic development. Its multi-targeting approach against the YAP/β-catenin axis addresses a key resistance mechanism in glioblastoma, while its natural product origin offers potential advantages in toxicity profile and synthetic accessibility. The blood-brain barrier permeability represents a critical challenge in glioblastoma treatment, and future formulation studies should specifically evaluate this compound's distribution to CNS compartments. Development pathways could include:
The demonstrated efficacy in xenograft models provides strong justification for advancing to more complex orthotopic GBM models that better recapitulate the brain tumor microenvironment [2] [3].
Beyond direct therapeutic development, this compound serves as a valuable chemical tool for probing YAP/β-catenin biology in multiple research contexts:
The experimental protocols provided can be adapted for high-throughput screening approaches to identify synergistic combinations or resistance mechanisms. Furthermore, the core scaffold of this compound provides a starting point for medicinal chemistry optimization to develop more potent and selective inhibitors of the YAP/β-catenin interaction [2] [4] [5].
Diagram 1: this compound mechanism of action in YAP/β-catenin signaling inhibition. This compound decreases YAP expression and suppresses β-catenin signaling, preventing formation of the YAP/β-catenin nuclear complex and subsequent transcription of target genes involved in proliferation, apoptosis resistance, and migration [2] [1] [3].
Diagram 2: Experimental workflow for evaluating this compound anti-tumor activity. The comprehensive testing strategy progresses from basic cell culture through functional assays to mechanistic investigations and genetic validation, ensuring thorough characterization of this compound's effects on GBM cells [2] [3].
The PI3K/AKT pathway is one of the most frequently over-activated intracellular signaling cascades in human cancers. It plays a critical role in regulating cell survival, proliferation, metabolism, and migration [1]. When this pathway is genetically altered or abnormally activated, it contributes to tumor development, progression, and resistance to various cancer therapies [2] [1].
The diagram below illustrates the core components and activation mechanism of this pathway, highlighting key points for therapeutic inhibition.
Since specific data on Irigenin is unavailable, the table below summarizes common types of PI3K/AKT pathway inhibitors identified in the literature, which can provide a basis for comparison once this compound's profile is established.
| Inhibitor Class | Molecular Target | Key Characteristics | Example Agents |
|---|---|---|---|
| Pan-PI3K Inhibitors | All four class I PI3K isoforms (α, β, δ, γ) [3] | Broad-spectrum activity against PI3K catalytic subunits. | |
| Isoform-Selective Inhibitors | Specific PI3K isoforms (e.g., p110α) [3] | Target specific isoforms to reduce off-target effects; e.g., Alpelisib for PIK3CA-mutant breast cancer [4]. | Alpelisib |
| Dual PI3K/mTOR Inhibitors | Catalytic sites of PI3K and mTORC1/2 [3] | Simultaneously block upstream signaling and downstream mTOR activity. | |
| AKT Inhibitors | AKT (allosteric or catalytic) [3] | Directly target activated AKT; can be effective in tumors with AKT1 E17K mutations [5]. | MK2206, GSK690693 [6] |
| mTOR Inhibitors | mTORC1 only (rapalogs) or mTORC1/2 (ATP-competitive) [3] | Rapalogs (e.g., everolimus) are used in HR+ breast cancer; ATP-competitive inhibitors also target mTORC2 [5]. | Everolimus, Temsirolimus [3] [5] |
You can use the following generalized protocol as a roadmap to design experiments for evaluating this compound. You will need to optimize all conditions, including cell lines, drug concentrations, and treatment times.
Objective: To assess the inhibitory effect of this compound on the PI3K/AKT signaling pathway in cancer cell models.
To obtain the specific data you need, I suggest the following steps:
This compound, an O-methylated isoflavone compound primarily extracted from the Iris family of plants including Belamcanda chinensis (L.), has emerged as a promising natural anti-cancer agent with demonstrated efficacy across multiple cancer types. Current research has revealed that this compound exhibits diverse pharmacological activities including antioxidant, anti-inflammatory, and anti-tumor properties, with its anti-cancer effects primarily mediated through the modulation of key signaling pathways, particularly the mitogen-activated protein kinase (MAPK) cascade [1] [2]. The MAPK signaling pathway represents one of the most fundamental signal transduction systems in eukaryotic cells, regulating critical cellular processes including proliferation, differentiation, survival, and apoptosis. This pathway consists of a three-tiered kinase module where MAPK kinase kinases (MAPKKKs) phosphorylate and activate MAPK kinases (MAPKKs), which in turn activate MAPKs through dual phosphorylation of threonine and tyrosine residues within a conserved Thr-X-Tyr motif [3].
Dysregulation of MAPK signaling is a hallmark of numerous cancers, with hyperactivation of this pathway frequently driving uncontrolled cell proliferation and resistance to apoptosis. Among the various MAPK subpathways, the ERK1/2 (extracellular signal-regulated kinase 1/2) pathway has attracted considerable interest in oncology due to its essential role in tumor initiation and progression [4] [5]. As a central signaling hub that converts diverse extracellular stimuli into cellular responses, the MAPK pathway presents an attractive therapeutic target, and natural compounds like this compound that can modulate this pathway offer significant promise for anti-cancer drug development [1] [6]. These application notes provide comprehensive experimental protocols and methodological considerations for investigating this compound-mediated modulation of MAPK signaling in cancer models, with the goal of standardizing approaches across research settings and facilitating the development of this compound-based therapeutic strategies.
This compound demonstrates pleiotropic effects on multiple components of the MAPK signaling pathway, contributing to its potent anti-cancer activity across diverse tumor models. In colorectal cancer cells, this compound has been shown to significantly downregulate the ERK/MAPK signaling pathway by reducing the expression of phosphorylated ERK (p-ERK) and phosphorylated p38 (p-p38) [1]. This dual inhibition of both canonical ERK signaling and stress-activated p38 signaling represents a comprehensive approach to MAPK pathway suppression, potentially disrupting both proliferative signals and stress adaptation mechanisms in cancer cells. The molecular basis for this activity appears to involve this compound's capacity to interfere with the activation cascade upstream of ERK and p38, though the exact molecular targets require further elucidation.
Beyond direct MAPK modulation, this compound influences cross-talk between MAPK signaling and other critical pathways involved in oncogenesis. In glioblastoma models, this compound treatment resulted in substantial suppression of YAP/β-catenin signaling alongside its MAPK inhibitory effects, suggesting potential interconnected regulation between these pathways [2]. This cross-pathway modulation is particularly significant given that hyperactivation of YAP (Yes-associated protein) promotes glioma progression and correlates with poor prognosis. The ability of this compound to simultaneously target multiple oncogenic signaling hubs may explain its potent anti-proliferative effects observed across various cancer cell lines. Furthermore, the differential response of cancer cells versus normal cells to this compound treatment—with specific toxicity toward malignant cells but minimal effects on normal astrocytes—suggests a therapeutic window that could be exploited clinically [2].
Table 1: Molecular Targets of this compound in MAPK Signaling Pathways
| Target | Effect of this compound | Experimental Model | Functional Outcome |
|---|---|---|---|
| ERK1/2 | Downregulation of p-ERK | Colorectal cancer cells (Caco-2) | Inhibition of proliferation [1] |
| p38 | Reduction of p-p38 | Colorectal cancer cells (Caco-2) | Cell cycle arrest [1] |
| YAP/β-catenin | Suppression of pathway activity | Glioblastoma cells (DBTRG, C6) | Inhibition of tumor growth [2] |
| Cell Cycle Regulators | Decreased Cyclin B1 expression | Glioblastoma cells | G2/M phase arrest [2] |
The molecular effects of this compound on MAPK signaling components translate into pronounced phenotypic consequences in cancer cells. One of the most consistently observed outcomes is dose-dependent inhibition of cell proliferation, mediated through the induction of G2/M cell cycle arrest. In glioblastoma models, this compound treatment significantly increased the proportion of cells in the G2/M phase while correspondingly decreasing the expression of Cyclin B1, a key regulator of the G2/M transition [2]. This cell cycle disruption represents a primary mechanism through which this compound exerts its anti-proliferative effects, effectively halting cancer cell division at a critical checkpoint. Additionally, this compound has demonstrated pro-apoptotic capacity across multiple cancer types, though the specific contribution of MAPK modulation to apoptosis induction requires further investigation.
The anti-cancer effects of this compound extend beyond proliferation control to include inhibition of migratory capacity in aggressive cancer models. In glioblastoma cells, this compound treatment significantly suppressed migration, suggesting potential utility in preventing tumor invasion and metastasis [2]. This anti-migratory effect may be particularly valuable in the context of highly invasive cancers like glioblastoma, where local invasion contributes significantly to treatment failure and recurrence. Importantly, the overexpression of YAP was shown to partially reverse the anti-tumor effects of this compound, confirming the functional significance of YAP/β-catenin signaling in this compound's mechanism of action and highlighting this pathway as a key determinant of therapeutic response [2].
The anti-cancer efficacy of this compound demonstrates clear concentration-dependent and time-dependent relationships across experimental models. In glioblastoma cell lines (DBTRG and C6), this compound treatment resulted in significant reduction of cell viability with IC50 values approximately 50 μM following 48-hour exposure [2]. This consistent IC50 across multiple glioblastoma lines suggests a shared sensitivity to this compound-mediated growth inhibition in neural-derived tumors. The temporal aspect of this compound activity is equally important, with longer exposure times generally correlating with enhanced anti-proliferative effects, indicating that sustained pathway modulation may be necessary for optimal therapeutic outcomes. These quantitative relationships provide essential guidance for dosing considerations in both in vitro and in vivo experimental designs.
Beyond direct cytotoxicity assessments, this compound's effects on key cell proliferation markers further substantiate its potent anti-cancer activity. Immunofluorescence analysis of phosphorylated histone H3 (PH3), a specific marker of mitotic cells, revealed that this compound treatment significantly reduced the percentage of PH3-positive cells in both DBTRG and C6 glioblastoma lines [2]. This reduction in mitotic cells provides direct evidence of this compound's capacity to disrupt cell division, consistent with the observed G2/M cell cycle arrest. Furthermore, colony formation assays demonstrated that this compound substantially decreased the clonogenic capacity of treated cells, indicating durable suppression of proliferative potential even after drug removal [2]. This effect on long-term survival highlights this compound's potential to impart sustained anti-tumor activity beyond immediate cytostatic effects.
Table 2: Quantitative Effects of this compound in Preclinical Cancer Models
| Cancer Type | Experimental Model | Key Metrics | Results |
|---|---|---|---|
| Glioblastoma | DBTRG and C6 cell lines | IC50 value | ~50 μM [2] |
| Glioblastoma | DBTRG and C6 cell lines | G2/M phase arrest | Significant increase [2] |
| Glioblastoma | DBTRG and C6 cell lines | PH3-positive cells | Significant decrease [2] |
| Glioblastoma | Xenograft mouse model | Tumor growth | Significant inhibition [2] |
| Colorectal Cancer | Caco-2 cells | ERK/MAPK signaling | Downregulation [1] |
Proper cell culture techniques form the foundation for reliable investigation of this compound's effects on MAPK signaling. For glioblastoma studies, DBTRG and C6 cell lines have been utilized with demonstrated responsiveness to this compound treatment [2]. Cells should be maintained in appropriate culture media (RPMI-1640 for DBTRG, DMEM for C6) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin solution under standard conditions (37°C, 5% CO2). For experimental treatments, prepare a stock solution of this compound in dimethyl sulfoxide (DMSO) at a concentration of 100 mM, which can be further diluted in culture media to achieve working concentrations typically ranging from 10-100 μM. It is critical to maintain DMSO concentrations below 0.1% in all treatment conditions, including vehicle controls, to eliminate solvent toxicity artifacts. Cells should be seeded at optimal densities (4×10³ cells/well in 96-well plates for viability assays, 1×10⁶ cells/well in 6-well plates for protein analysis) and allowed to adhere for 24 hours prior to this compound treatment.
Treatment duration represents a key variable in experimental design, with both acute (24-hour) and extended (48-hour) exposures providing valuable insights into this compound's temporal effects. For MAPK signaling analysis, shorter time points (2-8 hours) may be necessary to capture early phosphorylation events, while longer exposures are required to assess downstream consequences like cell cycle arrest and apoptosis. Including a comprehensive concentration gradient of this compound (e.g., 0, 10, 25, 50, 75, 100 μM) enables robust dose-response characterization and accurate IC50 determination. Furthermore, incorporating pathway-specific positive controls such as known MEK inhibitors (e.g., PD0325901, trametinib) or ERK inhibitors (e.g., ulixertinib) provides valuable reference points for interpreting this compound's potency and mechanism of action [7]. These controls are particularly important given the complex feedback regulation and potential cross-talk inherent to MAPK signaling networks.
Cell viability and proliferation assays provide essential quantitative data on this compound's anti-cancer efficacy. The Cell Counting Kit-8 (CCK-8) assay offers a reliable, colorimetric method for assessing metabolic activity as a surrogate for viable cell number [2]. For this protocol, seed cells in 96-well plates at 4×10³ cells/well in 100 μL complete medium and allow to adhere for 24 hours. Following this compound treatment, add 10 μL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C. Measure the absorbance at 450 nm using a microplate reader, with reference measurements at 650 nm to correct for nonspecific background. Calculate percentage viability relative to vehicle-treated controls, with at least six replicates per condition to ensure statistical robustness.
For long-term proliferation capacity, the colony formation assay provides valuable insights into clonogenic survival following this compound treatment [2]. Seed cells at low density (500-1000 cells/well in 6-well plates) and treat with this compound for 24-48 hours, after which replace with fresh drug-free medium and culture for 10-14 days to allow colony formation. Fix colonies with methanol and stain with 0.5% crystal violet solution for 30 minutes, then count colonies containing >50 cells manually or using automated colony counting software. The significant reduction in colony numbers observed in this compound-treated glioblastoma cells demonstrates its durable anti-proliferative effects extending beyond acute treatment periods [2]. For additional specificity in proliferation assessment, immunofluorescence staining for phosphorylated histone H3 (PH3) enables specific quantification of mitotic cells. Following this compound treatment, fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and incubate with anti-PH3 primary antibody followed by appropriate fluorescent secondary antibody. Count PH3-positive cells across multiple fields to determine mitotic indices, with this compound treatment typically yielding significant reductions in PH3-positive percentages compared to controls [2].
Cell cycle distribution analysis provides mechanistic insights into this compound-induced growth arrest, with G2/M phase accumulation representing a consistently observed effect [2]. For this protocol, harvest approximately 1×10⁶ cells following this compound treatment, wash with cold phosphate-buffered saline (PBS), and fix in 70% ethanol at -20°C for at least 2 hours. After fixation, wash cells twice with PBS and resuspend in propidium iodide (PI) staining solution containing 50 μg/mL PI, 100 μg/mL RNase A, and 0.1% Triton X-100 in PBS. Incubate for 30 minutes at 37°C in the dark, then analyze using a flow cytometer with excitation at 488 nm and emission detection at 570 nm. Collect at least 10,000 events per sample, and use appropriate software (e.g., FlowJo, ModFit) to determine the percentage of cells in G0/G1, S, and G2/M phases based on DNA content.
The characteristic G2/M arrest induced by this compound typically manifests as a significant increase in the G2/M population (from approximately 10-15% in controls to 25-35% in treated cells), accompanied by corresponding decreases in G0/G1 and S phase fractions [2]. To complement DNA content analysis, examine the expression of G2/M regulatory proteins such as Cyclin B1 and CDK1 through western blotting. The observed decrease in Cyclin B1 expression following this compound treatment provides molecular corroboration for the flow cytometry data and strengthens evidence for specific disruption of G2/M progression [2]. This combined approach of cytometric profiling and molecular analysis offers a comprehensive assessment of this compound's effects on cell cycle regulation and helps establish the relationship between MAPK modulation and cell cycle disruption.
Western blot analysis represents an essential technique for evaluating this compound's effects on MAPK signaling components and downstream targets. Begin by lysing this compound-treated cells in RIPA buffer supplemented with protease and phosphatase inhibitors, then determine protein concentration using a BCA assay. Separate 20-30 μg of total protein by SDS-polyacrylamide gel electrophoresis (8-12% gels depending on target protein molecular weights) and transfer to PVDF membranes. Block membranes with 5% non-fat milk or BSA in TBST for 1 hour at room temperature, then incubate with primary antibodies overnight at 4°C with gentle agitation.
For assessing MAPK pathway modulation, key targets include phosphorylated ERK1/2 (Thr202/Tyr204), total ERK1/2, phosphorylated p38 (Thr180/Tyr182), and total p38. Additional antibodies against YAP, β-catenin, and Cyclin B1 provide insights into complementary pathways affected by this compound [2]. Following primary antibody incubation, wash membranes and incubate with appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect signals using enhanced chemiluminescence (ECL) substrate and imaging systems, then quantify band intensities using image analysis software. Normalize phosphoprotein signals to corresponding total protein levels, and compare expression relative to loading controls (e.g., GAPDH, β-actin). The expected results should show decreased phosphorylation of ERK1/2 and p38, along with reduced expression of YAP, β-catenin, and Cyclin B1 in a dose-dependent manner [1] [2].
Figure 1: this compound Modulation of MAPK Signaling and Downstream Effects - This diagram illustrates the primary molecular targets and cellular consequences of this compound treatment in cancer models, highlighting multi-pathway inhibition.
The experimental evidence supporting this compound's modulation of MAPK signaling suggests several promising therapeutic applications, particularly in cancers characterized by dysregulated MAPK pathways. Pediatric low-grade gliomas (pLGGs), which are virtually universally driven by MAPK pathway alterations, represent a particularly compelling context for this compound-based approaches [7]. The heterogeneous responses observed with current MAPK inhibitors in clinical trials highlight the need for alternative modulators like this compound that may act through complementary mechanisms or exhibit improved therapeutic indices. Additionally, the blood-brain barrier penetration capabilities suggested by this compound's efficacy in glioblastoma models support its potential application in other central nervous system malignancies where effective drug delivery remains a significant challenge [2].
Beyond mono-therapeutic applications, this compound may offer significant value in combination regimens with existing targeted therapies. The ability of this compound to suppress YAP/β-catenin signaling alongside MAPK inhibition suggests potential for addressing compensatory resistance mechanisms that often limit the efficacy of single-agent approaches [2]. For instance, combining this compound with established MEK inhibitors could potentially enhance pathway suppression and delay acquired resistance, similar to strategies employing vertical pathway inhibition. Furthermore, this compound's anti-inflammatory and antioxidant properties may provide additional benefits in mitigating tumor microenvironment-mediated resistance and treatment-related toxicities [1]. These multi-faceted activities position this compound as both a valuable experimental tool for probing MAPK pathway biology and a promising candidate for future therapeutic development.
Robust experimental design is essential for accurately characterizing this compound's effects on MAPK signaling and maximizing the translational potential of findings. When planning in vivo studies, the glioblastoma xenograft model in immunocompromised mice provides a well-established system for evaluating this compound's anti-tumor efficacy [2]. For these experiments, administer this compound via intraperitoneal injection at doses typically ranging from 20-50 mg/kg/day, with tumor volume monitored regularly using caliper measurements and overall study duration of 4-6 weeks to assess both acute and chronic effects. Include appropriate vehicle control groups and consider incorporating reference MAPK inhibitors to contextualize this compound's efficacy relative to established pathway-targeted agents.
For comprehensive pathway analysis, implement transcriptomic and proteomic approaches to capture the full spectrum of this compound's effects on MAPK signaling networks. The MAPK inhibitor sensitivity scores (MSSs) derived from gene expression signatures represent a promising tool for predicting sensitivity to MAPK pathway inhibition and could be applied to identify tumor types most likely to respond to this compound treatment [7]. Additionally, assess phosphoproteomic changes following this compound exposure to identify novel substrates and downstream effectors beyond canonical MAPK signaling components. These comprehensive molecular profiling approaches will help elucidate this compound's complete mechanism of action, identify potential biomarkers of response, and inform patient stratification strategies for future clinical development. Finally, always consider species-specific differences in MAPK pathway regulation and this compound metabolism when extrapolating findings from preclinical models to human therapeutic applications.
Figure 2: Experimental Workflow for this compound MAPK Modulation Studies - This diagram outlines a systematic approach for evaluating this compound's effects on MAPK signaling, from in vitro characterization to in vivo validation.
This compound represents a promising natural compound with demonstrated efficacy in modulating MAPK signaling across multiple cancer models. Its ability to simultaneously target ERK, p38, and YAP/β-catenin pathways contributes to a multi-faceted anti-cancer mechanism encompassing cell cycle arrest, proliferation inhibition, and migration suppression. The experimental protocols outlined in these application notes provide standardized methodologies for investigating this compound's effects on MAPK signaling, with particular utility in MAPK-driven cancers such as glioblastoma and colorectal carcinoma. As research in this area advances, further elucidation of this compound's molecular targets, combination potential with existing therapies, and translational development will help realize its full therapeutic potential. The growing emphasis on natural product-based drug discovery and pathway-targeted therapies positions this compound as a valuable compound both for fundamental studies of MAPK biology and for development as a potential clinical agent in oncology.
Metabolic stability refers to a compound's susceptibility to breakdown by biological systems and is crucial for predicting a drug's bioavailability and half-life [1]. The following table outlines common challenges and general investigation strategies that are applicable to most compounds, including irigenin.
| Challenge / Issue | Possible Investigation Strategies |
|---|
| High Intrinsic Clearance | - Identify soft spots and metabolic hot spots.
If your initial data shows that this compound is rapidly metabolized, here are some common medicinal chemistry strategies to consider:
The diagram below outlines a core workflow for conducting and analyzing a standard metabolic stability assay. You can use this as a template for your this compound experiments.
The table below summarizes the key CYP enzymes involved in this compound metabolism based on recent experimental data.
| CYP Enzyme | Interaction Type | Quantitative Findings / Role | Kinetics Model |
|---|---|---|---|
| CYP2C19 | Primary Metabolism | Identified as the most important metabolic enzyme for this compound [1]. | Michaelis-Menten [1] |
| CYP1A2 | Secondary Metabolism | Plays a role, but is more significant for the metabolism of irisflorentin [1]. | Information Missing |
| CYP3A4 | Minor Metabolism | Has a high metabolic rate for tectorigenin, but a less critical role for this compound [1]. | Information Missing |
The metabolic pathway of this compound can be visualized as follows:
Diagram: The primary metabolic pathway of this compound, showing CYP2C19 as the key enzyme catalyzing its conversion to a demethylated metabolite.
To study this compound metabolism in human liver microsomes (HLMs), you can adapt the following detailed methodology from recent publications [1].
The efficiency of extracting bioactive compounds like Irigenin is influenced by several key parameters. The following table summarizes these factors based on optimization studies for other plant-based compounds.
| Parameter | Impact on Yield | Example from Related Research |
|---|---|---|
| Solvent Choice{% row-color (#F1F3F4) %} | Polarity must match the target compound; water-ethanol mixtures are common for polyphenols. | A 25% ethanol concentration was optimal for extracting polyphenols from Hyssopus officinalis [1]. |
| Temperature | Higher temperatures can increase yield but may degrade thermosensitive compounds. | 80°C was effective for polyphenol extraction from sun-dried apricot and Hyssopus officinalis [2] [1]. |
| Extraction Time | Sufficient time is needed for compound diffusion, but prolonged exposure can lead to degradation. | 150 minutes was optimal for conventional stirring extraction of Hyssopus officinalis polyphenols [1]. |
| Technique{% row-color (#F1F3F4) %} | Modern techniques (e.g., ultrasound, PEF) can improve efficiency and yield over conventional methods. | Ultrasonic power at 34% was part of the optimized condition for apricot polyphenols [2]. Pulsed Electric Field (PEF) is also recognized as a green technique [1]. |
To systematically navigate these parameters, you can employ the following established experimental methodologies:
Response Surface Methodology (RSM): This is a collection of statistical techniques for designing experiments, building models, and evaluating the effects of multiple factors to identify optimal conditions. For example, RSM was successfully used to determine that the optimal extraction conditions for polyphenols from Hyssopus officinalis were stirring with an ethanolic solvent at 80°C for 150 minutes [1]. A similar approach was applied to optimize ethanol extraction from sun-dried apricot [2].
Artificial Neural Networks (ANN): This computational model can be used to predict extraction outcomes based on input parameters. It can provide highly accurate predictions for complex, non-linear relationships in the extraction process [2].
The following diagram illustrates a general workflow for optimizing extraction yield using these methods:
Q1: My extraction yield is lower than expected. What are the first parameters I should check?
Q2: How can I improve the extraction process to make it more efficient or environmentally friendly?
Q3: The extracted compound has poor solubility and bioavailability for further testing. What can I do? This is a common challenge. Consider these formulation strategies, which have been applied to other poorly soluble drugs and natural products:
To build upon this general framework, I suggest you:
Here are some common challenges and their solutions that researchers might encounter:
Q1: Why am I getting poor peak shape for Irigenin?
Q2: How can I improve the separation of this compound from its impurities or plant matrix components?
Q3: My method lacks sensitivity for low concentrations of this compound. What can I do?
The following table outlines typical problems, their potential causes, and recommended corrective actions.
| Problem | Potential Causes | Corrective Actions |
|---|---|---|
| Low Recovery | Incomplete extraction, adsorption losses, compound degradation | Optimize extraction solvent, time, and technique; use inert vials/lines; protect samples from light [3]. |
| Poor Reproducibility | Inconsistent sample preparation, column degradation, mobile phase pH variation, pump fluctuations | Standardize sample prep procedures; replace aging column; prepare fresh, buffered mobile phase; check instrument performance [1] [2]. |
| High Background Noise | Contaminated mobile phase, dirty flow cell, column bleed | Use high-purity reagents; clean the detector flow cell; replace the column if bleed is excessive [2]. |
| Peak Tailing | Column overloading, active sites in column/system, dead volume | Dilute sample or inject less; use a mobile phase modifier; check for and eliminate system leaks or voids [2]. |
| Retention Time Drift | Mobile phase composition change, column temperature fluctuation, column equilibration time insufficient | Prepare mobile phase accurately precisely; use a column heater; ensure system is fully equilibrated before analysis [1] [2]. |
This workflow provides a general methodology that you can adapt specifically for this compound.
Once the method is developed, it must be validated as per ICH guidelines. The table below summarizes the key parameters to evaluate [4] [1] [2].
| Validation Parameter | Objective | Recommended Procedure for this compound |
|---|---|---|
| Specificity | Confirm the method distinguishes this compound from impurities and matrix. | Inject blank matrix, standard, and sample. Check for baseline resolution of the this compound peak. |
| Linearity & Range | Demonstrate the detector response is proportional to analyte concentration. | Prepare and analyze a series of standard solutions (e.g., 5 concentration levels). The correlation coefficient (r²) should be >0.999. |
| Accuracy (Recovery) | Determine the closeness of measured value to the true value. | Spike known amounts of this compound into the matrix. Mean recovery of 98-102% is typically acceptable. |
| Precision | Evaluate the closeness of repeated measurements. | Perform repeatability (intra-day) and intermediate precision (inter-day, different analyst). %RSD should typically be <2% [2]. |
| LOD & LOQ | Establish the lowest detectable and quantifiable levels. | LOD = 3.3σ/S, LOQ = 10σ/S (σ: noise, S: slope of calibration curve). Based on other studies, LOQ values can be in the low µg/mL range [1]. |
| Robustness | Assess the method's reliability under small, deliberate changes. | Vary parameters like mobile phase ratio (±2%), temperature (±2°C), and flow rate (±0.1 mL/min). The method should remain unaffected. |
The stability of a compound in a cell culture medium can be influenced by many factors. The table below outlines common issues and potential solutions based on general cell culture practice and studies of unstable components like thiamin and cystine [1] [2].
| Issue | Potential Causes | Recommended Solutions |
|---|---|---|
| Rapid Compound Degradation | Oxidation, interaction with media components, exposure to light, non-neutral pH | Use fresh media; add antioxidant; protect from light; adjust to physiological pH (7.0-7.4); use stabilized peptide analogs (e.g., cQrex KC for cystine) [1] [2]. |
| Low Solubility | Physicochemical limits of the compound in aqueous solution | Use DMSO stock solutions; employ highly soluble peptide derivatives if available; pre-dissolve compound in a compatible solvent before adding to media [2]. |
| Inconsistent Experimental Results | Degradation during storage, batch-to-batch media variability, unstable stock solutions | Prepare fresh stock solutions for each experiment; use a single, consistent media batch; characterize and store stock solutions properly (e.g., -80°C) [1]. |
| Unexpected Cell Toxicity | Toxic degradation products, solvent cytotoxicity (e.g., DMSO concentration too high) | Identify degradation products (e.g., via LC-MS/MS); ensure final solvent concentration is non-toxic (e.g., DMSO <0.1-0.5%) [1]. |
| Loss of Bioactivity | Instability at culture temperature (37°C), enzymatic modification by cells | Test conditioned media over time to measure activity loss; use more stable structural analogs; use a backbone media formulation, adding unstable components just before use [1]. |
This protocol is adapted from methodologies used to study the stability of thiamin and other components in cell culture feeds [1]. It provides a systematic approach to evaluate the stability of your compound of interest, such as irigenin.
1. Preparation of Stock Solutions and Media
2. Stability Study Design and Sampling
3. Analytical Methods for Stability Assessment
4. Functional Assay in Cell-Based System
The following diagrams summarize the key experimental steps and major factors that influence compound stability.
I hope this structured guide provides a solid foundation for you to investigate the stability of this compound. Should you obtain specific data for this compound, these protocols and tables can be refined to create a precise technical support document for your compound.
A systematic approach is key to identifying and resolving the root causes of variability in your cytotoxicity results.
| Problem Area | Potential Causes | Recommended Solutions |
|---|
| Test Compound | Low solubility, solvent toxicity, instability, adsorption to tubes/plates [1] | • Standardize solvent & concentration (e.g., <0.1-1% v/v). • Use fresh stock solutions. • Use low-adsorption labware [1]. | | Cell System | Passage number too high, mycoplasma contamination, inconsistent seeding density or viability [1] | • Use low-passage cells. • Perform regular contamination checks. • Standardize seeding density & use high-viability stocks [1]. | | Assay Protocol | Inconsistent exposure times, temperature fluctuations during assay, inaccurate pipetting, improper formazan dissolution (for MTT) [1] | • Strictly control timing, temperature, and cell culture conditions (e.g., CO₂, humidity) [2] [1]. • Validate pipette calibration. • Follow assay kit protocols precisely [1]. |
Q1: What are the most critical factors to control for achieving reproducible cytotoxicity data? The most critical factors are the standardization of cell culture conditions and meticulous assay execution [1]. This includes using consistent cell passage numbers, accurate cell seeding density, controlled temperature and CO₂ levels, precise exposure times to the compound, and strict adherence to the protocol for the specific assay (e.g., MTT, XTT) [1].
Q2: Our negative control shows reduced cell viability. What could be wrong? This often points to issues with the solvent or the culture conditions [1]. First, ensure the concentration of the solvent used (e.g., DMSO) is non-toxic to your cell line. Second, check for cell culture contamination, such as mycoplasma. Finally, confirm that your culture medium is fresh and that the incubator environment is properly maintained [1].
Q3: We see high well-to-well variability. How can we reduce it? High variability is frequently due to inconsistent cell seeding or reagent dispensing [1]. Ensure you have a homogenous cell suspension when seeding and use calibrated pipettes. For assays involving formazan crystals like MTT, make sure they are fully dissolved before reading the absorbance [1].
The following workflow outlines a general standardized protocol for assessing cytotoxicity in vitro, which can be adapted for testing Irigenin. Adhering to this structured process will significantly improve the reliability of your results [1].
Since the search results do not contain specific data on this compound, you will need to adapt these general principles. Here are some points to consider:
Although direct data on irigenin is limited, current advanced delivery systems for therapeutic compounds provide an excellent blueprint. The table below summarizes platforms that can be adapted for this compound to overcome its inherent challenges, such as poor solubility and stability [1] [2] [3].
| Platform | Key Mechanism | Potential Advantage for this compound | Primary Challenge |
|---|---|---|---|
| Extracellular Vesicles (EVs) [1] | Natural lipid bilayer for biocompatibility & barrier penetration. | Inherently immunologically neutral; could reduce immune clearance. | Standardized loading of hydrophobic compounds like this compound [1]. |
| Ligand-Targeted NPs (e.g., GLP-1R) [2] | Surface-modified with targeting molecules (peptides, antibodies). | Achieve tissue-specific delivery (e.g., to pancreatic or brain tissue). | Potential immunogenicity; complex manufacturing [2]. |
| Stimuli-Responsive NPs [3] | Release cargo in response to pH, enzymes, or redox potential. | Enables targeted release in tumor microenvironments (low pH, high enzymes). | Requires precise tuning of trigger sensitivity [3]. |
| Biomimetic Coatings [3] | Coating with cell membranes (e.g., red blood cells, immune cells). | Extends circulation time; enhances evasion of the immune system. | Reproducible and scalable production [3]. |
Here are solutions to frequently encountered problems when developing tissue-specific delivery systems.
This is a generalized workflow for evaluating a pH-sensitive this compound-loaded nanocarrier in vitro.
Objective: To evaluate the loading efficiency, controlled release profile, and cytotoxicity of a pH-sensitive this compound nano-formulation.
Materials:
Method:
Nanoparticle Preparation & Characterization:
EE% = (Amount of this compound in NPs / Total this compound used) x 100DL% = (Weight of this compound in NPs / Total weight of NPs) x 100In Vitro Drug Release Study:
Cytotoxicity Assay (MTT/CCK-8):
The following diagram illustrates the complete experimental workflow for developing and testing a tissue-specific nanocarrier, integrating the key steps from the protocol above.
Since RIG-I activation is a common concern for immune-related toxicity with nanocarriers [4] [5], understanding its pathway is crucial for troubleshooting. The diagram below outlines the core RIG-I signaling cascade.
I hope this technical support center provides a robust starting point for your work with this compound. The field of targeted nanomedicine is advancing rapidly, and these modern platforms offer a clear path forward.
A sensitive and selective ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed and validated for the simultaneous determination of irigenin and other compounds in rat plasma and urine [1].
Table: UHPLC-MS/MS Conditions for this compound Analysis [1]
| Parameter | Specification |
|---|---|
| Analytical Instrument | UHPLC-MS/MS |
| Chromatographic Column | Not specified in abstract |
| Ionization Mode | Negative-ion mode for this compound |
| Mobile Phase | Acetonitrile and 0.1% formic acid in water (gradient elution) |
| Sample Volume | 300 µL of rat plasma |
| Internal Standard (IS) | Kaempferol |
| Protein Precipitation | Acetonitrile |
| LOQ | Method is "sensitive" (specific value not stated in abstract) |
| Linear Range | Fully validated method (specific range not stated in abstract) |
| Application | Pharmacokinetic study in rats after oral administration of Rhizoma Belamcandae extract |
Here is the detailed sample preparation methodology based on the cited study [1]. You can use this as a reference for your own experiments.
Workflow: Rat Plasma Sample Preparation for this compound Analysis
Procedure Details:
Here are some common challenges and guidance based on general analytical principles and the provided research context.
Q1: What could cause a weak or inconsistent this compound signal in the MS detector?
Q2: The peaks for this compound and the internal standard are not well-separated. How can I improve the chromatography?
Q3: How can I obtain pharmacokinetic parameters for this compound from my concentration-time data?
Before reducing off-target effects, you must first be able to detect them. The table below summarizes key methodologies.
| Method | Principle | Application Scenario | Key Advantages | Key Limitations |
|---|---|---|---|---|
| Whole Genome Sequencing (WGS) [1] [2] | Sequences the entire genome before and after treatment to identify all changes. | Critical for characterizing novel compounds or pre-clinical safety profiling. | Unbiased and comprehensive. | Expensive; complex data analysis [1] [2]. |
| Candidate Site Sequencing [2] | Targets and sequences genomic sites with high similarity to the intended target. | Efficient follow-up when potential off-target sites can be predicted. | Cost-effective; focused. | Relies on prior knowledge; may miss unexpected sites [2]. |
| RNA-Seq [2] | High-throughput sequencing of the entire transcriptome to observe global gene expression changes. | Identifying unintended phenotypic or signaling changes from treatment. | Directly measures functional consequences (gene expression). | Does not distinguish between direct and indirect effects [2]. |
| ChIP-Seq (Chromatin Immunoprecipitation followed by sequencing) [1] [2] | Identifies all genomic locations where a protein of interest (or a drug-bound target) binds. | Confirming a compound's binding is restricted to its intended genomic sites. | Provides direct evidence of binding. | Technically challenging; requires a specific antibody [1] [2]. |
The following workflow provides a logical pathway for applying these methods in an investigation:
Once off-targets are identified, you can employ strategies to mitigate them. These principles can be applied to the optimization of small molecules like Irigenin.
| Strategy | Mechanism of Action | Considerations for Small Molecules |
|---|---|---|
| Structure & Formulation Optimization | Modifying the core chemical structure or delivery system (e.g., liposomes, nanoparticles) to enhance target specificity and reduce non-specific binding. | This is the primary method for small molecules. Analogs or prodrugs of this compound can be designed and tested for improved selectivity [3]. |
| Optimal Concentration & Exposure Time | Using the minimum effective dose and shortest exposure time necessary to achieve the desired on-target effect. | High concentrations and prolonged exposure increase the risk of off-target interactions. Careful dose-response and time-course studies are essential [4]. |
| Combination Therapy | Using a lower dose of this compound in combination with other specific agents to achieve the therapeutic effect through synergistic action. | Can reduce the burden on any single pathway, potentially minimizing off-target effects associated with high doses of a single compound [5]. |
This protocol provides a adaptable framework for conducting an off-target assessment, which you can tailor for this compound.
Objective: To systematically identify and quantify the off-target effects of a candidate drug in a mammalian cell line.
1. Reagents and Materials [6]
2. Equipment [6]
3. Procedure 1. Cell Seeding and Treatment: Seed cells in multiple T-25 flasks or 6-well plates and allow them to adhere overnight. Treat cells with: * Experimental Group: The Minimum Effective Concentration (MEC) of this compound. * High-Dose Group: A concentration 5-10x the MEC to stress the system and reveal potential off-targets. * Vehicle Control Group: An equal volume of the vehicle alone. * Incubate for the duration of your standard assay (e.g., 24, 48, 72 hours) [4]. 2. Harvesting Material: * For DNA Analysis: Harvest a portion of the cells from each group for genomic DNA extraction, following the manufacturer's protocol for your DNA kit. * For RNA Analysis: Harvest the remaining cells for total RNA extraction. Assess RNA quality and integrity (e.g., using a Bioanalyzer or by ensuring an A260/A280 ratio >1.8) [6]. 3. Library Preparation and Sequencing: * Prepare sequencing libraries from the extracted DNA and RNA according to the standards for WGS and RNA-Seq, respectively. * Perform sequencing on an appropriate platform (e.g., Illumina) to a sufficient depth (e.g., 30x coverage for WGS, 20-30 million reads per sample for RNA-Seq) [1]. 4. Data Analysis: * WGS Data: Map sequences to the reference human genome. Call single nucleotide variants (SNVs), insertions, and deletions (indels) in treated samples compared to the vehicle control. * RNA-Seq Data: Perform differential gene expression analysis. Identify genes and pathways that are significantly upregulated or downregulated in treated groups versus control. 5. Validation: * Select key off-target candidates (e.g., unexpected genetic variants from WGS or highly dysregulated genes from RNA-Seq) for validation using an orthogonal method. * Use Sanger Sequencing to validate specific genetic variants. * Use quantitative RT-PCR (qRT-PCR) to confirm changes in gene expression in an independent replicate experiment [2].
4. Troubleshooting [4]
Q1: My initial experiments suggest this compound has off-target effects. What is the very first thing I should do? Review your experimental conditions, especially the concentration. Off-target binding is often concentration-dependent. The first step is to conduct a careful dose-response curve to find the minimum effective concentration for your desired on-target effect and use that for all subsequent experiments [4] [2].
Q2: I've identified a potential off-target. How can I confirm it is directly caused by this compound and not an indirect effect? A direct binding assay is the gold standard. If the off-target is a protein, techniques like Surface Plasmon Resonance (SPR) or Cellular Thermal Shift Assay (CETSA) can directly probe whether this compound binds to the protein. For genomic off-targets, ChIP-Seq could be adapted if a specific antibody for the this compound-target complex is available [1] [2].
Q3: Whole Genome Sequencing is too expensive for my project. What is a good alternative? A hypothesis-driven approach is cost-effective. If you know the primary target of this compound, you can use bioinformatics to identify proteins or pathways with high structural or sequence similarity. You can then specifically test this compound's activity against these top candidate targets using functional or binding assays [2].
The anti-cancer effects of these compounds are mediated through complex interactions with cellular signaling pathways.
Fig: Simplified overview of how different isoflavones interact with key cancer-related signaling pathways. Arrows indicate the general effect (inhibition or activation).
The following table outlines the experimental approaches used to gather the data on these isoflavones.
| Isoflavone | Typical Experimental Models | Key Assays & Methodologies |
|---|---|---|
| This compound | Human glioblastoma (DBTRG, C6), lung carcinoma (A549, NCI-H522), colon cancer (Coca-2) cell lines; mouse xenograft models [1] [2] | CCK-8 assay for viability, flow cytometry (cell cycle, apoptosis), wound healing & Transwell migration, Western blot (YAP, β-catenin, Caspase-3, Cyclin B1) [1] |
| Genistein | Various cancer cell lines (e.g., HL-60, MCF-7, HCT116), animal models [3] | MTT assay, flow cytometry, Western blot (Bax, Bcl-2, caspases, p-Akt), electrophoretic mobility shift assay (EMSA) for NF-κB, miRNA expression analysis [3] [4] |
| Daidzein | MCF-7 breast cancer cells [5] | MTT assay, Annexin V-FITC/PI staining by flow cytometry, Caspase-Glo 3/7 assay, DCFDA assay for ROS, Western blot (Bax, Bcl-2, ER-α/β) [5] |
| Glycitein | AGS human gastric cancer cells [6] | MTT assay, flow cytometry (apoptosis, cell cycle, ΔΨm, ROS), Western blot (MAPK, STAT3, NF-κB pathway proteins) [6] |
The experimental data indicates that these isoflavones, particularly this compound, function as multi-target agents. Their ability to modulate several crucial pathways simultaneously makes them attractive for cancer therapy, potentially overcoming the limitations of single-target drugs [7] [3] [2].
The table below summarizes the available in vitro experimental data for Irigenin and common NSAIDs, allowing for a direct comparison of their potency (IC₅₀) and selectivity for COX-2 over COX-1.
| Compound | COX-1 IC₅₀ (µg/mL) | COX-2 IC₅₀ (µg/mL) | Selectivity Index (COX-1/COX-2 IC₅₀) | Source / Reference |
|---|---|---|---|---|
| This compound | >10 µM* | 47.90 µg/mL (PF) / 2.07 µM* (HpIMPDH) | >4.83 (based on µM values) [1] | Scientific Reports (2022) [1] |
| Iris confusa Polar Fraction (PF) | 112.08 ± 0.60 | 47.90 ± 1.50 | 2.34 [1] | Scientific Reports (2022) [1] |
| Celecoxib | >100 µM (15 µg/mL) | 6.86 - 5000 ng/mL (Cmax range) | >10 (Clinical doses) [2] [3] | PMC (2024), StatPearls [2] [3] |
| Diclofenac | Information missing | Information missing | Relatively high COX-2 selectivity [2] | PMC (2024) [2] |
| Ibuprofen | Information missing | Information missing | Low COX-2 selectivity [3] | StatPearls (2025) [3] |
| Flurbiprofen | Information missing | Information missing | Low COX-2 selectivity [2] | PMC (2024) [2] |
Key takeaways from the data:
For researchers looking to replicate or understand the basis of this data, here are the methodologies from the key studies.
This study provides the core data for this compound and its source plant, Iris confusa.
This recent study offers a robust methodology for evaluating COX inhibition in a more physiologically relevant model.
This compound's anti-inflammatory and potential anti-cancer effects are linked to its ability to modulate key cellular signaling pathways. The following diagram illustrates these mechanisms, particularly its role in inducing apoptosis and inhibiting inflammatory mediators.
Diagram: Proposed Signaling Pathways of this compound's Anti-inflammatory and Pro-apoptotic Effects. This diagram synthesizes findings from multiple studies [1] [4] [5]. This compound exerts its effects by:
Further research, including in vivo studies and direct head-to-head comparisons with a wider range of NSAIDs using standardized assays like the whole blood method, is essential to fully validate its therapeutic potential and selectivity.
The table below outlines the distinct mechanisms through which Irigenin and standard chemotherapy agents exert their anti-cancer effects.
| Feature | This compound (YAP Inhibitor) | Standard Chemotherapy |
|---|---|---|
| Primary Target | Yes-associated protein (YAP) in the Hippo signaling pathway [1] [2] | DNA, RNA, or enzymes involved in cell division (e.g., topoisomerases, microtubules) |
| Molecular Mechanism | Decreases YAP expression and suppresses β-catenin signaling; inhibits YAP/TAZ-TEAD complex formation [1] [3] [4] | Directly damages DNA, inhibits DNA synthesis, or disrupts microtubule function |
| Cellular Outcomes | - Induces G2/M cell cycle arrest
The anti-cancer effects of this compound, mediated through YAP inhibition, have been demonstrated in preclinical models, particularly in glioblastoma (GBM).
| Experimental Model | Key Findings on this compound | Reference |
|---|
| In Vitro (GBM Cell Lines) | - Proliferation: Inhibited cell viability (IC₅₀ ~50 µM)
For researchers looking to replicate or build upon these findings, here are the core methodologies used in the key this compound studies.
The following diagrams illustrate the core signaling pathways targeted by this compound and standard chemotherapy, highlighting their distinct mechanisms of action.
The data suggests that this compound represents a modern, targeted approach against the oncogenic YAP pathway, contrasting with the broader, more cytotoxic mechanism of standard chemotherapy.
| Biological Effect / Assay | Experimental Model | Key Findings / Quantitative Data | Proposed Mechanism / Pathway Involved |
|---|---|---|---|
| Reduction of Oxidative Stress [1] | Hydrogen peroxide (H₂O₂)-induced chondrocytes | Decreased intracellular ROS levels; Enhanced activities of key antioxidant enzymes (GPx, CAT, SOD) [1]. | Activation of the Nrf2/HO-1 signaling pathway [1]. |
| Anti-inflammatory Activity [1] | Hydrogen peroxide (H₂O₂)-induced chondrocytes | Suppressed expression of inflammatory markers (COX-2, iNOS) at protein and mRNA levels [1]. | Activation of the Nrf2/HO-1 pathway; Subsequent inhibition of pro-inflammatory mediators [1]. |
| Inhibition of Prostaglandin E2 (PGE2) [2] | Lipopolysaccharide (LPS)-induced murine RAW 264.7 macrophages | Suppressed PGE2 production [2]. | Reduction of NF-κB activity and related protein expression [2]. |
The antioxidant properties of irigenin are closely linked to its ability to activate specific cellular defense pathways.
The most clearly elucidated mechanism for this compound's antioxidant effect is the activation of the Nrf2/HO-1 pathway, as demonstrated in a 2024 study on chondrocytes [1]. The pathway can be summarized as follows:
Molecular docking analysis confirmed that this compound binds firmly to the Keap1-Nrf2 complex, facilitating the release and nuclear translocation of Nrf2, which subsequently upregulates the expression of antioxidant proteins like heme oxygenase-1 (HO-1) [1].
This compound also exhibits strong anti-inflammatory effects, which are often interconnected with oxidative stress. It has been shown to:
For researchers looking to replicate or build upon these findings, here is a summary of the key methodologies used in the cited studies.
1. Cell Culture and Treatment:
2. Assessing Antioxidant and Anti-inflammatory Capacity:
3. Data Analysis:
While a definitive ranking of this compound against all common antioxidants is not currently possible, the evidence strongly supports that:
For your comparison guide, you may wish to position this compound as a multi-target natural isoflavone with a well-defined mechanism for combating oxidative stress and inflammation, rather than focusing solely on a single metric like ORAC or IC₅₀.
| Compound / Therapy | Anti-H. pylori Activity (MIC/IC₅₀) | Key Molecular Target | Selectivity Notes |
|---|
| Irigenin (from Iris confusa) | MIC: 15.63 µg/mL (for the most active polar fraction containing this compound) [1] IC₅₀: 2.07 ± 1.90 µM (vs. HpIMPDH) [1] | H. pylori Inosine-5′-monophosphate dehydrogenase (HpIMPDH) [1] | Highly selective for bacterial HpIMPDH (IC₅₀ >10 µM for human hIMPDH2) [1] | | Clarithromycin | N/A (standard antibiotic) | Bacterial protein synthesis (50S ribosomal subunit) | Resistance is a major global issue, leading to eradication failure [2] [3] | | Levofloxacin | N/A (standard antibiotic) | Bacterial DNA replication (DNA gyrase/topoisomerase) | Increasing resistance reported; often used as a salvage therapy [3] | | Conventional Triple Therapy (PPI + Clarithromycin + Amoxicillin/Metronidazole) | Eradication Rate: ~62% (10-day) to 66.3% (14-day) [3] | Multiple | Efficacy is compromised by rising antibiotic resistance [2] | | Levofloxacin-based Triple Therapy | Eradication Rate: ~62.7% (10-day) to 80.9% (14-day) [3] | Multiple | Used as an alternative when clarithromycin resistance is suspected [3] |
For research reproducibility, here are the detailed methodologies from the key study on this compound.
The experimental data suggests that this compound's efficacy stems from a dual mechanism of action, which is visually summarized below.